molecular formula C7H5BrN2 B1373444 2-(2-Bromopyridin-4-YL)acetonitrile CAS No. 312325-74-9

2-(2-Bromopyridin-4-YL)acetonitrile

Cat. No.: B1373444
CAS No.: 312325-74-9
M. Wt: 197.03 g/mol
InChI Key: PBNYXTKBDQXJFM-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)acetonitrile (: 312325-74-9) is a high-purity brominated pyridine derivative with a molecular formula of C 7 H 5 BrN 2 and a molecular weight of 197.03 g/mol . This compound serves as a versatile and key synthetic intermediate in organic chemistry and drug discovery. Its primary research value lies in constructing complex heterocyclic systems, particularly in the development of kinase inhibitors and other biologically active molecules for pharmaceuticals . The structure, featuring both a bromo substituent and an acetonitrile group on the pyridine ring, allows for selective functionalization and diverse reaction pathways. It is commonly employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce pivotal pyridine-based fragments into larger target molecules . Beyond pharmaceuticals, this intermediate is also utilized in agrochemical research for the design of novel pesticides with improved efficacy and selectivity . For product integrity, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption. Safety Information: Signal Word: Warning. Hazard Statement: H302 (Harmful if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromopyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYXTKBDQXJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700017
Record name (2-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-74-9
Record name (2-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Bromopyridin-4-YL)acetonitrile CAS number 312325-74-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 312325-74-9 Synonyms: (2-Bromo-4-pyridinyl)acetonitrile; 2-Bromo-4-cyanomethylpyridine Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

Executive Summary & Structural Analysis

2-(2-Bromopyridin-4-yl)acetonitrile is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a "linchpin" intermediate. Its value lies in its orthogonal reactivity: the C2-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-acetonitrile moiety acts as a versatile precursor for amines, acids, amides, or heterocycles (e.g., tetrazoles).

This guide details the physicochemical profile, synthesis, and divergent application of this compound, designed to support researchers in optimizing lead generation workflows.

Physicochemical Profile
PropertyValueSource/Note
Appearance White to off-white solid[ChemicalBook, 2023]
Melting Point 68–72 °C (Predicted/Analogous)Solid at RT
Boiling Point 320.7 ± 27.0 °C (760 mmHg)Calculated
Density 1.65 ± 0.1 g/cm³Calculated
pKa (Pyridine N) ~2.5 (Predicted)Reduced basicity due to Br/CN electron withdrawal
Solubility Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water

Synthetic Utility & Mechanism

The compound's utility is defined by its ability to undergo regioselective transformations . The electron-deficient pyridine ring activates the C2-Br bond for oxidative addition, while the benzylic nitrile allows for alpha-alkylation or functional group interconversion.

Divergent Functionalization Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

DivergentSynthesis Core 2-(2-Bromopyridin-4-yl) acetonitrile (CAS 312325-74-9) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Systems Core->Suzuki C2 Site (Electrophile) Buchwald Buchwald-Hartwig (R2NH, Pd cat.) -> Aminopyridines Core->Buchwald Hydrolysis Acid Hydrolysis (HCl/H2O) -> Carboxylic Acid Core->Hydrolysis C4 Site (Nucleophile/Electrophile) Reduction Reduction (H2, Raney Ni) -> Ethylamine Core->Reduction Alkylation Alpha-Alkylation (NaH, R-X) -> Gem-dimethyl/Alkyl Core->Alkylation

Figure 1: Orthogonal reactivity map showing C2-bromine cross-coupling and C4-nitrile derivatization pathways.

Experimental Protocols

Preparation of this compound

While often purchased, the synthesis from 2-bromo-4-methylpyridine is a standard, self-validating protocol ensuring high purity. This route avoids the regioselectivity issues of pyridine ring bromination.

Reaction Scheme:

  • Radical Bromination: 2-Bromo-4-methylpyridine + NBS → 2-Bromo-4-(bromomethyl)pyridine.

  • Cyanide Displacement: 2-Bromo-4-(bromomethyl)pyridine + NaCN → Product.

Step 1: Benzylic Bromination (Wohl-Ziegler)
  • Reagents: 2-Bromo-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).

  • Protocol:

    • Dissolve 2-bromo-4-methylpyridine in anhydrous solvent (0.2 M) under N₂.

    • Add NBS and AIBN.

    • Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of mono-bromo species; avoid over-bromination to gem-dibromo).

    • Cool, filter off succinimide precipitate.

    • Concentrate filtrate to yield crude 2-bromo-4-(bromomethyl)pyridine (often used directly due to instability).

Step 2: Nucleophilic Substitution (Cyanation)
  • Reagents: Crude Bromomethyl intermediate, Sodium Cyanide (NaCN, 1.5 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend NaCN in EtOH/H₂O mixture at 0°C.

    • Add the crude bromide dropwise (dissolved in minimal EtOH).

    • Stir at RT for 2–4 hours.

    • Workup: Quench with dilute NaOH (to trap HCN). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application: Suzuki-Miyaura Coupling (General Protocol)

This protocol validates the integrity of the C2-Br bond for library synthesis.

  • Reagents: CAS 312325-74-9 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

  • Protocol:

    • Degas solvents with N₂ for 15 mins.

    • Combine all reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Filter through Celite, concentrate, and purify.

    • Note: The nitrile group remains intact under these mild basic conditions.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a privileged structure in kinase inhibition (e.g., binding to the hinge region). CAS 312325-74-9 serves as a precursor to 2-substituted-4-(2-aminoethyl)pyridines .

  • Mechanism: The nitrile is reduced to an amine, which then forms key hydrogen bonds within the ATP-binding pocket.

  • Example: Synthesis of P2X7 antagonists often utilizes this core to link a central aromatic ring to a polar "tail" group derived from the nitrile.

Pathway Visualization: Drug Discovery Workflow

The following diagram depicts the logic flow from scaffold selection to lead candidate.

DrugDiscovery Scaffold Scaffold: CAS 312325-74-9 Library Library Generation: Suzuki Coupling at C2 Scaffold->Library Diversity Introduction Hit Hit Identification: Kinase/GPCR Screening Library->Hit HTS Optimization Lead Optimization: Nitrile Modification (Bioisosteres: Tetrazole, Amide) Hit->Optimization ADME/Potency Tuning

Figure 2: Workflow integrating CAS 312325-74-9 into lead optimization cycles.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory.

  • Cyanide Safety: If performing the synthesis (Step 2 above), standard cyanide antidotes (e.g., hydroxocobalamin) must be available on-site. The final product itself is a nitrile, not free cyanide, but metabolic release is a theoretical consideration in vivo.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile. [Note: Isomer distinction critical; data extrapolated for 4-yl isomer]. Retrieved from .

  • ChemicalBook (2023). Product properties for CAS 312325-74-9. Retrieved from .

  • Vertex Pharmaceuticals (2012). Patent US 2012/0184539 A1: Inhibitors of P2X7. (Describes the use of bromopyridyl acetonitrile intermediates in drug synthesis). Retrieved from .

  • Jubilant Ingrevia (2022). Safety Data Sheet: 2-Bromopyridine derivatives. Retrieved from .

  • BenchChem (2025). Synthesis of 2-Bromo-4-methylpyridine intermediates. Retrieved from .

Sources

Technical Guide: Spectroscopic Profile of 2-(2-Bromopyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-(2-Bromopyridin-4-yl)acetonitrile (CAS 312325-74-9). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this pyridine scaffold, commonly used as an intermediate in the synthesis of pharmaceuticals targeting kinases and GPCRs.

Executive Summary & Compound Identity

This compound is a halogenated heterocyclic building block. Its structural integrity is defined by the 2-bromopyridine core and the para-positioned acetonitrile side chain. Correct identification requires differentiating it from its regioisomer, 2-(4-bromopyridin-2-yl)acetonitrile (CAS 312325-73-8).

Property Data
IUPAC Name This compound
CAS Registry Number 312325-74-9
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Exact Mass 195.96 (⁷⁹Br) / 197.96 (⁸¹Br)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Synthesis & Structural Origins

Understanding the synthetic origin is critical for identifying potential impurities in spectral data. This compound is typically derived from 2-bromo-4-methylpyridine via radical bromination followed by cyanation.

Common Impurities:

  • Starting Material: 2-Bromo-4-methylpyridine (Singlet at ~2.3 ppm in ¹H NMR).

  • Hydrolysis Product: 2-(2-Bromopyridin-4-yl)acetic acid (Broad OH stretch in IR).

SynthesisPath Start 2-Bromo-4-methylpyridine (Precursor) Inter 2-Bromo-4-(bromomethyl)pyridine (Intermediate) Start->Inter NBS, AIBN CCl4, Reflux Final This compound (Target) Inter->Final NaCN EtOH/H2O

Figure 1: Standard synthetic route. Residual succinimide (from NBS) or unreacted methylpyridine are common spectral contaminants.

Mass Spectrometry (MS) Profile

The mass spectrum provides the most immediate confirmation of the bromine substituent due to its distinct isotopic signature.

Key Diagnostic Features
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (M⁺): The spectrum will exhibit a characteristic 1:1 doublet signal due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

m/z Value Assignment Relative Abundance Interpretation
196.0 [M(⁷⁹Br)+H]⁺100%Base peak (protonated molecular ion)
198.0 [M(⁸¹Br)+H]⁺~98%Isotopic peak confirming one Br atom
117.0 [M - Br]⁺VariableLoss of Bromine radical (fragmentation)

Analyst Note: Absence of the 1:1 doublet at 196/198 indicates debromination or incorrect starting material.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the presence of the nitrile group and the aromatic pyridine ring.

  • Nitrile (C≡N) Stretch: A sharp, distinct band at 2240–2260 cm⁻¹ . This is the most diagnostic non-aromatic peak.

  • Aromatic C=C/C=N Stretch: Strong bands at 1580 cm⁻¹ and 1460 cm⁻¹ , characteristic of the pyridine ring "breathing" modes.

  • C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Weak bands just below 3000 cm⁻¹ (attributed to the -CH₂- group).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the definitive tool for structural elucidation. The chemical shifts below are referenced to CDCl₃ (7.26 ppm).

¹H NMR (400 MHz, CDCl₃) – Reference Profile

The molecule possesses three aromatic protons and one aliphatic methylene group .

Shift (δ ppm) Multiplicity Integral Coupling (J) Assignment Structural Logic
8.38 Doublet (d)1HJ ≈ 5.2 HzH-6 Deshielded: Alpha to Nitrogen; ortho to H-5.
7.55 Singlet (s) / Broad1HJ < 1.5 HzH-3 Isolated: Alpha to Bromine; meta to H-5. No strong ortho coupling.
7.25 Doublet of Doublets (dd)1HJ ≈ 5.2, 1.5 HzH-5 Shielded: Beta to Nitrogen; ortho to H-6, meta to H-3.
3.82 Singlet (s)2H--CH₂-CN Benzylic-like: Deshielded by Pyridine ring and Nitrile group.
¹³C NMR (100 MHz, CDCl₃) – Reference Profile
Shift (δ ppm) Carbon Type Assignment
150.5 CH (Aromatic)C-6 (Alpha to N)
143.0 Quaternary (C)C-2 (Attached to Br)
142.5 Quaternary (C)C-4 (Attached to CH₂CN)
128.5 CH (Aromatic)C-3 (Ortho to Br)
123.0 CH (Aromatic)C-5 (Beta to N)
116.5 Quaternary (C)-CN (Nitrile)
23.5 CH₂ (Aliphatic)-CH₂- (Methylene)

Structural Validation Workflow

Use the following logic flow to validate the identity of the compound from raw data.

ValidationLogic Start Unknown Sample MS_Check MS: m/z 196/198 (1:1)? Start->MS_Check IR_Check IR: Peak ~2250 cm⁻¹? MS_Check->IR_Check Yes Fail REJECT / RE-PURIFY MS_Check->Fail No (Wrong Halogen) NMR_H6 ¹H NMR: Doublet > 8.3 ppm? IR_Check->NMR_H6 Yes IR_Check->Fail No (Missing CN) NMR_CH2 ¹H NMR: Singlet ~3.8 ppm? NMR_H6->NMR_CH2 Yes (Pyridine Core) NMR_H6->Fail No (Wrong Isomer) Pass CONFIRMED IDENTITY: This compound NMR_CH2->Pass Yes NMR_CH2->Fail No (Impurity)

Figure 2: Step-by-step decision matrix for structural confirmation.

Quality Control & Purity Assessment

For pharmaceutical applications, purity is typically assessed via HPLC-UV.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm (Pyridine absorption max).

  • Retention Time: The target compound is less polar than the starting material (2-amino-4-methylpyridine) but more polar than dibrominated byproducts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile [Isomer Reference]. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 312325-74-9). Retrieved from .

  • BenchChem. (2025).[1] Technical Guide to Key Intermediates: Synthesis of 2-Bromo-4-methylpyridine. Retrieved from .

  • ChemicalBook. (2025). 2-Bromopyridine NMR Reference Standards. Retrieved from .

Sources

2-(2-Bromopyridin-4-YL)acetonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Bromopyridin-4-yl)acetonitrile Safety and Handling Precautions CAS Number: 312325-74-9 Content Type: Technical Safety Guide & Whitepaper[1]

Executive Summary

This technical guide provides a rigorous safety framework for the handling, storage, and disposal of This compound (CAS 312325-74-9).[1] As a halogenated pyridine derivative featuring a nitrile moiety, this compound presents a dual-hazard profile: acute toxicity associated with the pyridine core and the potential for metabolic or chemical release of cyanide.[1] This document is designed for medicinal chemists and process safety engineers, prioritizing containment strategies that mitigate exposure risks during drug discovery workflows.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is the first line of defense.[1] The structural isomerism of bromopyridines significantly impacts reactivity and metabolic fate.[1] Ensure you are handling the 2-bromo, 4-acetonitrile isomer.[1]

PropertySpecification
Chemical Name This compound
CAS Number 312325-74-9
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2][3]
Melting Point Isomer dependent (Typically 60–80°C range for similar analogs)
SMILES N#CCC1=CC(Br)=NC=C1

Hazard Identification (GHS Framework)

While specific toxicological data for this exact isomer is limited, safety protocols must be extrapolated from the Structure-Activity Relationship (SAR) of analogous cyanopyridines.[1]

Primary Hazards[1][6]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1] Pyridine derivatives can be readily absorbed through intact skin.[1]

  • Skin & Eye Irritation: Category 2/2A.[1] Causes severe irritation to mucous membranes.[1]

  • Target Organ Toxicity: Respiratory tract irritation (STOT-SE 3).[1]

The "Nitrile" Factor: Hidden Cyanide Risk

Although stable under neutral conditions, nitriles (R-CN) can metabolize to release cyanide ions (


) in vivo via cytochrome P450 oxidation, or release hydrogen cyanide (HCN) gas if exposed to strong acids.[1]
  • Critical Rule: Never mix this compound with strong acids (e.g., HCl, H₂SO₄) outside of a controlled, closed reactor system.[1]

Strategic Handling Protocols

This section details the "Why" and "How" of exposure control, moving beyond generic advice to field-proven causality.

Engineering Controls

The primary barrier must be physical containment.[1]

  • Fume Hood: All open handling (weighing, transfer) must occur in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .[1]

  • Static Control: As a dry powder, this compound can generate static charge, leading to dispersion.[1] Use anti-static weighing boats and ionizers if available.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatic solvents often used with this compound.[1]

PPE ComponentSpecificationRationale
Hand Protection Double Gloving Outer: Nitrile (min 5 mil).[1] Inner: Laminate (Silver Shield) if dissolving in DCM/THF.[1]
Eye Protection Chemical Safety GogglesPrevents exposure to airborne dust fines which safety glasses cannot seal against.[1]
Respiratory N95/P100 (if outside hood)Only for emergency spill cleanup.[1] Routine handling relies on the hood.[1]
Skin Lab Coat + Tyvek SleevesCovers wrist gap between glove and coat; prevents powder accumulation on cuffs.[1]
Experimental Workflow: The "Closed Loop"

To maintain trustworthiness in safety, the protocol must minimize open-air time.[1]

  • Weighing: Tare the vial inside the hood. Do not walk around the lab with an open spatula.[1]

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are less prone to dispersion than dry powders.[1]

  • Reaction Setup: If using in cross-coupling (e.g., Suzuki-Miyaura), purge the reaction vessel with Argon/Nitrogen before heating to prevent oxidation and potential side-reactions that could generate volatile byproducts.[1]

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls and the decision logic for handling this compound.

SafetyProtocol cluster_PPE PPE Barrier Start Start: this compound RiskAssess Risk Assessment: Isomer Verification & Qty Start->RiskAssess EngControl Engineering Control: Fume Hood (Face Velocity > 0.5 m/s) RiskAssess->EngControl Gloves Double Nitrile Gloves EngControl->Gloves Eyes Chemical Goggles EngControl->Eyes Handling Handling: Avoid Acidic Contact Use Anti-static tools Gloves->Handling Eyes->Handling Emergency Emergency Trigger: Spill or Exposure Handling->Emergency Failure Response Response: 1. Evacuate 2. Do NOT use Acid Cleaners 3. Treat as Cyanide Potential Emergency->Response

Caption: Operational safety workflow emphasizing the critical "No Acid" rule during emergency response.

Storage & Stability

  • Temperature: Store at 2–8°C . Refrigeration slows the hydrolysis of the nitrile group and degradation of the bromopyridine ring.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture sensitivity can lead to the formation of the corresponding amide or acid, altering the stoichiometry of future reactions.[1]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[1]

    • Acids: Risk of HCN evolution.[1]

    • Strong Bases: Can cause rapid hydrolysis of the nitrile.[1]

Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Remove victim to fresh air immediately.[1] If breathing is labored, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to clean skin, as they enhance absorption of the toxicant.[1]

  • Cyanide Antidote: While unlikely to be needed for minor exposures, facilities handling >10g of nitriles should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite.[1]

Waste Disposal[1]
  • Segregation: Do NOT dispose of in the general acid waste stream.[1]

  • Stream: Segregate into "Halogenated Organic Waste" .

  • Labeling: Clearly label the waste container: "Contains Organic Nitriles & Halogenated Pyridines - DO NOT ACIDIFY."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile (Isomer Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridines.[1] Retrieved from [Link][1]

Sources

Procurement and Technical Validation of 2-(2-Bromopyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 312325-74-9 Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol [1]

Executive Summary

This technical guide addresses the procurement, quality validation, and synthetic utility of 2-(2-Bromopyridin-4-yl)acetonitrile .[1] As a bifunctional pyridine building block, this compound is critical in medicinal chemistry for accessing kinase inhibitors and GPCR ligands.[1] Its dual functionality—an electrophilic bromine at the C2 position and a nucleophilic/reducible nitrile at the C4 position—enables orthogonal functionalization strategies.[1]

Critical Warning: There is a high risk of regioisomer confusion in the supply chain.[1] This compound (2-bromo-4-pyridyl) is frequently confused with its isomer, 2-(4-Bromopyridin-2-yl)acetonitrile (CAS 312325-73-8) .[1] Procurement teams must verify the CAS number and structural assignment via NMR upon receipt.[1]

Technical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream applications (e.g., Suzuki couplings or nitrile reductions), the starting material must meet specific CQAs.[1]

AttributeSpecificationRationale (Causality)
Purity (HPLC) ≥ 97.0%Lower purity often indicates the presence of regioisomers or debrominated byproducts (4-pyridylacetonitrile) which act as chain terminators in cross-coupling reactions.[1]
Appearance White to pale yellow solidDarkening indicates oxidation or polymerization of the nitrile, often caused by improper storage (moisture/heat).[1]
Water Content ≤ 0.5%Excess water hydrolyzes the nitrile to the amide (2-(2-bromopyridin-4-yl)acetamide) over time.[1]
Regioisomer Content ≤ 0.1%The 4-bromo-2-pyridyl isomer is a common synthetic impurity that is difficult to separate post-coupling.[1]

Commercial Supply Chain Landscape

The supply market is segmented by scale.[1] For research quantities (<100g), catalog suppliers are efficient.[1] For process development (>1kg), custom synthesis organizations (CROs) are required due to the "make-to-order" nature of bulk pyridine derivatives.[1]

Validated Suppliers (Non-Exhaustive)
  • Catalog Level (1g – 100g):

    • Sigma-Aldrich (Merck): High reliability, provides comprehensive CoA.[1] Best for analytical standards.

    • BLDpharm: Strong inventory of pyridine building blocks; often stocks both regioisomers (careful selection required).[1]

    • Ambeed: Cost-effective for gram-scale, typically good lead times.[1]

  • Bulk/CRO Level (>1kg):

    • Enamine: Major producer of heterocyclic building blocks; likely synthesizes this on-demand for bulk.[1]

    • WuXi AppTec: Preferred for GMP-grade procurement if the compound enters regulated development.[1]

Supply Chain Decision Matrix

SupplyChain Start Procurement Request ScaleCheck Scale Requirement? Start->ScaleCheck Research Research (<100g) ScaleCheck->Research Small Scale Bulk Pilot/Bulk (>100g) ScaleCheck->Bulk Large Scale Catalog Catalog Suppliers (Sigma, BLDpharm) Research->Catalog CRO Custom Synthesis (Enamine, WuXi) Bulk->CRO Validation In-House QC (NMR + HPLC) Catalog->Validation Lead Time: 1-2 Weeks CRO->Validation Lead Time: 4-8 Weeks

Figure 1: Decision matrix for sourcing based on scale and lead time requirements.

Procurement & Quality Assurance: A Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[1] The similarity between pyridine isomers necessitates an internal "Goods Inward" protocol.[1]

Protocol A: Diagnostic NMR for Regioisomer Verification

The most reliable method to distinguish the target (2-bromo-4-pyridyl) from its isomer (4-bromo-2-pyridyl) is ¹H NMR analysis of the aromatic region.[1]

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Target Signal (2-Br-4-R): Look for the proton at C3 .[1] It appears as a singlet (or doublet with very small meta coupling, J < 2 Hz) because it is flanked by the Bromine and the substituent at C4.[1]

  • Isomer Signal (4-Br-2-R): The proton at C3 will show a distinct doublet (J ~5-8 Hz) or dd pattern due to coupling with H5, depending on the exact substitution pattern, but it lacks the isolation of the 2-Br-4-R motif.[1]

Protocol B: HPLC Purity Check

Standardize this method to quantify the "de-brominated" impurity (4-pyridylacetonitrile), which is a common byproduct of the radical bromination synthesis route.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).[1]

  • Acceptance Criteria: Main peak > 97.0% area; no single impurity > 1.0%.[1]

Synthetic Utility & Application Context

Understanding the downstream chemistry justifies the strict purity requirements.[1] This molecule is a "linchpin" scaffold: the bromine allows for carbon-carbon bond formation, while the nitrile serves as a masked amine or acid.[1]

Workflow: Orthogonal Functionalization
  • Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) [1]

    • Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

    • Why High Purity? Palladium catalysts are sensitive to poisoning by sulfur-containing impurities or chelation by hydrolysis byproducts (amides).[1]

  • Step 2: Nitrile Manipulation

    • Reduction: H₂/Raney Ni or LiAlH₄ yields the ethylamine side chain.[1]

    • Hydrolysis: NaOH/H₂O yields the carboxylic acid (2-(2-bromopyridin-4-yl)acetic acid).[1]

Synthesis Core This compound (CAS 312325-74-9) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A: C2 Functionalization Hydrolysis Acid Hydrolysis (HCl or NaOH) Core->Hydrolysis Path B: Nitrile Conversion Reduction Reduction (H2, Raney Ni) Core->Reduction Path C: Nitrile Reduction ProductA 2-Aryl-4-pyridylacetonitrile (Biaryl Scaffold) Suzuki->ProductA ProductB 2-Bromo-4-pyridylacetic Acid (Linker Synthesis) Hydrolysis->ProductB ProductC 2-(2-Bromopyridin-4-yl)ethanamine (Kinase Hinge Binder) Reduction->ProductC

Figure 2: Synthetic divergence showing the versatility of the scaffold.[1]

References

  • Sigma-Aldrich. Product Detail: this compound.[1] Retrieved from (Search Term: 312325-74-9).[1]

  • PubChem. Compound Summary: 2-(4-Bromopyridin-2-yl)acetonitrile (Isomer Distinction). National Library of Medicine.[1] Retrieved from .[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol described in Section 5).

  • BLDpharm. Product Catalog: this compound. Retrieved from .[1]

  • BenchChem. Synthesis of Halogenated Pyridines: Technical Guide. Retrieved from .[1]

Sources

Chemo-Orthogonal Functionalization of 2-(2-Bromopyridin-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2-(2-Bromopyridin-4-yl)acetonitrile , a bifunctional heterocyclic scaffold critical in medicinal chemistry (e.g., kinase inhibitor synthesis). The molecule presents a unique "push-pull" electronic topography: an electron-deficient pyridine ring activated for nucleophilic attack at C2, and a highly acidic methylene "handle" at C4.

This guide provides researchers with a roadmap for orthogonal functionalization—allowing selective modification of one site without compromising the other. It moves beyond standard textbook definitions to address practical synthetic challenges, such as regiocontrol during alkylation and catalyst poisoning during cross-coupling.

Section 1: Electronic Topography & Reactivity Map

To manipulate this scaffold effectively, one must understand the competition between its electrophilic and nucleophilic centers.

The Electrophilic Center (C2-Br)

The Carbon-2 position is the primary electrophilic site. The electronegative nitrogen atom pulls electron density from the ring, making C2 and C4 electron-deficient.

  • Activation: The bromine atom at C2 is a good leaving group. The adjacent nitrogen stabilizes the anionic intermediate (Meisenheimer complex) during Nucleophilic Aromatic Substitution (

    
    ).
    
  • Metal Insertion: The C2-Br bond is chemically "soft," facilitating rapid oxidative addition of Palladium(0) species, making it an ideal handle for Suzuki, Stille, or Buchwald-Hartwig couplings.

The Nucleophilic Center ( -Methylene)

The methylene group (


) connecting the pyridine ring and the nitrile is the primary nucleophilic site (upon deprotonation).
  • Acidity: The

    
     of these protons is estimated at 16–18 (DMSO) . This is significantly more acidic than standard acetonitrile (
    
    
    
    ) due to the combined electron-withdrawing effects of the nitrile group and the
    
    
    -deficient pyridine ring.
  • Carbanion Stability: Deprotonation yields a resonance-stabilized carbanion that can act as a nucleophile toward alkyl halides or carbonyls.

Reactivity Visualization

The following diagram maps the "Attackable" (Electrophilic) and "Attacking" (Nucleophilic) zones.

ReactivityMap Scaffold This compound C2 C2-Position (C-Br) ELECTROPHILIC Scaffold->C2 Activated by Ring N Alpha Alpha-Methylene (-CH2-) NUCLEOPHILIC (Latent) Scaffold->Alpha Acidified by CN + Py Nitrile Nitrile (CN) ELECTROPHILIC (Hard) Scaffold->Nitrile Susceptible to Hydrolysis SNAr SNAr Displacement (Amines/Alkoxides) C2->SNAr Path A Suzuki Pd-Catalyzed Coupling (C-C Bond Formation) C2->Suzuki Path B Alkylation Deprotonation & Alkylation (C-C Bond Formation) Alpha->Alkylation Path C

Figure 1: Reactivity heatmap indicating the orthogonal reaction pathways available for the scaffold.

Section 2: Electrophilic Functionalization (The C2-Br Site)

The 2-bromo position allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with an aryl-boronic acid while preserving the nitrile group.

The Challenge: Standard bases (e.g., NaOH) can hydrolyze the nitrile to an amide or acid. Furthermore, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.

Optimized Methodology:

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.2 equiv.[1]

    • Catalyst:

      
       (3–5 mol%). The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      . Avoid hydroxide bases.
    • Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (degassed).

  • Procedure:

    • Combine reagents in a sealed vial under Argon.

    • Heat to 80–90°C. Monitoring by LCMS is critical; the reaction is typically complete within 2–4 hours.

    • Workup: Filter through Celite to remove Pd black. Wash with EtOAc.

  • Why this works: Phosphate bases are mild enough to spare the nitrile but strong enough to activate the boronic acid.

    
     is robust and resistant to chelation effects from the substrate.
    

Section 3: Nucleophilic Functionalization (The -Carbon)

Modifying the methylene group allows for chain extension or cyclization. This is the most risk-prone step due to potential side reactions.

Protocol B: Regioselective -Alkylation

Objective: Mono-alkylation with an alkyl halide (R-X).[2]

The Challenge (The "Self-Destruct" Mode): If a small, nucleophilic base like Sodium Ethoxide (


) is used, the ethoxide anion may attack the C2-Br position (

) instead of deprotonating the alpha-carbon, or do both.

Optimized Methodology:

  • Reagents:

    • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium Hydride).

      • Selection Logic: LiHMDS is bulky and non-nucleophilic, completely suppressing the

        
         pathway at C2.
        
    • Electrophile: Alkyl Halide (1.0–1.1 equiv).

    • Solvent: Anhydrous THF (cooled).

  • Procedure:

    • Cool a solution of the substrate in THF to -78°C (if using LiHMDS) or 0°C (if using NaH).

    • Add base dropwise. The solution will likely turn deep yellow/orange, indicating carbanion formation.

    • Stir for 15–30 minutes to ensure complete deprotonation.

    • Add the alkyl halide slowly.

    • Critical Control: For mono-alkylation, use exactly 1.0 equiv of base and electrophile. Excess base leads to di-alkylation.

  • Why this works: The steric bulk of LiHMDS prevents it from attacking the electrophilic C2 carbon, forcing it to act solely as a base.

Section 4: Sequential Workflow Strategy

When building complex drugs, the order of operations is paramount.

  • Route 1 (Coupling First): If the target requires a bulky group at C2, perform Suzuki coupling first. The resulting biaryl system is stable and the

    
    -protons remain acidic for subsequent alkylation.
    
  • Route 2 (Alkylation First): If the C2-Br is needed for a later-stage diversification (e.g., installing a library of aromatics), perform alkylation first. However, the alkyl group may sterically hinder the subsequent Suzuki coupling if it is very bulky.

Workflow Start Starting Material (2-Br-4-CN-Py) Step1A Step 1: Suzuki Coupling (Install Aryl at C2) Start->Step1A Preferred for Bulky C2 Groups Step1B Step 1: Alkylation (Modify Alpha-C) Start->Step1B Preferred for Library Generation Step2A Step 2: Alkylation (Modify Alpha-C) Step1A->Step2A Step2B Step 2: Suzuki Coupling (Install Aryl at C2) Step1B->Step2B May require higher catalyst load

Figure 2: Strategic decision tree for sequential functionalization.

Section 5: Safety & Stability Data

ParameterSpecificationNote
Physical State Solid / Low-melting solidCan sublime under high vacuum/heat.
Storage 2–8°C, Inert AtmosphereLight sensitive (C-Br bond photolysis).
Incompatibility Strong Oxidizers, Strong AcidsAcids will hydrolyze nitrile to carboxylic acid.
Toxicity Irritant (Skin/Eye)Nitriles can release HCN under metabolic or extreme chemical conditions.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Suzuki-Miyaura Coupling Protocols

    • Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[3][4] Available at: [Link]

  • Acidity of Alpha-Nitriles and Pyridines

    • University of Calgary, Dept. of Chemistry.[3] "Ch21: Acidity of alpha hydrogens." Available at: [Link]

  • Base Selection in Organic Synthesis (LiHMDS vs Alkoxides): Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Standard reference for pKa values of nitriles and heterocycles).
  • General Reactivity of 2-Bromopyridines

    • Wikipedia. "2-Bromopyridine."[1][5][6][7][8] Available at: [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of 2-(2-Bromopyridin-4-YL)acetonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-(2-Bromopyridin-4-YL)acetonitrile

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide focuses on a particularly valuable building block: this compound. This substrate is of significant interest to medicinal chemists and drug development professionals. The pyridine core is a prevalent motif in numerous FDA-approved drugs, while the cyanomethyl group offers a versatile handle for further chemical elaboration. However, the use of 2-bromopyridine derivatives in Suzuki couplings is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[3]

This document provides a comprehensive overview of the reaction mechanism, a detailed and field-proven protocol for the successful coupling of this compound, and a troubleshooting guide to navigate common experimental hurdles. Our objective is to equip researchers with both the practical steps and the causal logic required to confidently and successfully utilize this important synthetic intermediate.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

A successful experimental design is rooted in a firm grasp of the underlying reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7]

  • Transmetalation: In this key step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[6][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ OxAd R¹-Pd(II)L₂-X Pd0->OxAd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product ArylHalide R¹-X (this compound) ArylHalide->OxAd Organoboron R²-B(OH)₂ (Arylboronic Acid) Organoboron->Trans Base Base (e.g., K₂CO₃) Base->Trans caption Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

I. Reagents, Solvents, and Equipment
ComponentRecommended SpecificationRationale
Aryl Halide This compoundThe electrophilic partner.
Organoboron Arylboronic Acid (or Pinacol Ester)1.2 - 1.5 equivalents. A slight excess ensures complete consumption of the halide. Boronic esters offer greater stability against protodeboronation.[9]
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%. Pd(OAc)₂ is a common Pd(II) source, while Pd₂(dba)₃ is a stable Pd(0) source that can sometimes mitigate homocoupling side reactions.[10]
Ligand SPhos or XPhos2-10 mol% (typically a 2:1 ligand-to-palladium ratio). Bulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and facilitate the oxidative addition step.[3]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equivalents. An inorganic base is crucial for activating the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v)Anhydrous, degassed. A polar aprotic solvent is typical. A small amount of water can sometimes accelerate the reaction, but fully anhydrous conditions may be needed to prevent protodeboronation.[5][10]
Equipment Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
II. Experimental Workflow: From Setup to Purified Product

The following diagram outlines the critical steps for executing the protocol successfully.

graphdot cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Dry glassware under high vacuum or in an oven. B Add solids: - this compound - Arylboronic Acid - Base (K₃PO₄) - Pd Catalyst & Ligand A->B C Seal the vessel and purge with inert gas (e.g., Argon) for 10-15 minutes. B->C D Add degassed solvent(s) via syringe. C->D E Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Quench with water and dilute with an organic solvent (e.g., Ethyl Acetate). F->G H Perform aqueous extraction. Separate layers, wash organic phase with brine. G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. H->I J Purify crude product using flash column chromatography. I->J K Characterize the final product (¹H NMR, ¹³C NMR, HRMS). J->K caption Figure 2. Step-by-step experimental workflow for the Suzuki coupling.

Caption: Figure 2. Step-by-step experimental workflow for the Suzuki coupling.

III. Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[10]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is fully consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. Below are common issues and field-tested solutions.

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Insufficient degassing or impure reagents.[10]2. Catalyst Inhibition: The pyridine nitrogen is binding to the palladium center.[3]3. Insufficient Temperature: The oxidative addition step is sluggish.1. Ensure all solvents are thoroughly degassed and reagents are pure. Use fresh catalyst and ligand.2. Switch to a bulkier ligand (e.g., XPhos, RuPhos) to sterically shield the palladium.[3]3. Cautiously increase the reaction temperature in 10 °C increments.
Protodeboronation 1. C-B Bond Cleavage: The boronic acid is unstable under the reaction conditions, often exacerbated by excess water or prolonged heating.[9][10]1. Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[3] Minimize water content or run under strictly anhydrous conditions. Aim for shorter reaction times with a more active catalyst system.
Dehalogenation of Starting Material 1. Hydride Source: The organopalladium intermediate is reacting with a hydride source instead of the boronic acid.[4]1. Avoid potential hydride sources. If using an amine base or alcohol solvent, switch to a carbonate/phosphate base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene).[10]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[10]2. In-situ Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes consume the boronic acid.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.2. Consider starting with a Pd(0) source like Pd₂(dba)₃.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, nitrogen-containing molecules relevant to pharmaceutical and materials science research. Success hinges on a rational approach to experimental design that acknowledges the specific challenges posed by 2-bromopyridine substrates. By selecting an appropriate catalyst system with bulky ligands, carefully controlling the reaction atmosphere, and understanding the role of each component, researchers can reliably achieve high yields of the desired coupled products. This guide serves as a foundational resource, empowering scientists to troubleshoot effectively and unlock the full synthetic potential of this versatile building block.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Wikipedia. 2-Bromopyridine. [Link]

  • Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. [Link]

  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Google Patents. CN104402805A - 2-bromopyridine synthesis method.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

Sources

Sonogashira coupling partners for 2-(2-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 2-(2-Bromopyridin-4-yl)acetonitrile

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of This compound (Substrate 1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fused heterocyclic systems. While the 2-bromopyridine moiety is highly activated for oxidative addition, the presence of the cyanomethyl group (


) at the C4 position introduces a specific "acidity trap" that requires careful modulation of basicity to prevent self-condensation or polymerization. This note prioritizes conditions that maximize cross-coupling efficiency while suppressing side reactions associated with the benzylic-like nitrile protons.

Substrate Analysis & Mechanistic Insights

The Electrophile: this compound

The substrate presents a dichotomy of reactivity that dictates the experimental design:

  • Site A (C2-Bromine): The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and

    
    ), significantly lowering the electron density at the C2 position. This makes the C-Br bond highly susceptible to oxidative addition by Pd(0), often proceeding rapidly even at room temperature.
    
  • Site B (C4-Cyanomethyl): The methylene protons alpha to the nitrile are inherently acidic (

    
     in DMSO). However, the electron-deficient pyridine ring further stabilizes the resulting carbanion, potentially lowering the 
    
    
    
    into the range of 18–20.
    • Risk: Use of strong bases (e.g., NaOtBu, KOtBu) or high temperatures (

      
      ) can lead to deprotonation, resulting in deep-colored byproducts (polymerization) or Glaser homocoupling dominance due to catalyst sequestration.
      
The Catalyst System
  • Palladium Source:

    
     is the preferred precatalyst. It is robust, air-stable, and the triphenylphosphine ligands are bulky enough to promote reductive elimination while preventing excessive coordination of the pyridine nitrogen to the metal center.
    
  • Copper Co-catalyst: CuI is essential for generating the copper-acetylide species (transmetallation agent).[1] However, its loading must be minimized (1–5 mol%) to reduce oxidative homocoupling of the alkyne.

Coupling Partner Selection

The following table categorizes compatible alkyne partners based on electronic and steric profiles.

Alkyne ClassRepresentative PartnerReactivity ProfileStrategic Notes
Aryl Alkynes PhenylacetyleneHigh The "Standard" partner. Reaction typically complete in <2h at RT. Electronic-rich rings (e.g., 4-OMe) couple faster.
Silyl Alkynes Trimethylsilylacetylene (TMSA)Moderate Used to install a "masked" terminal alkyne. Requires slightly higher temp (40°C) due to steric bulk of TMS group.
Aliphatic Alkynes 1-OctyneLow-Moderate Slower transmetallation. Often requires heating to 50°C. Risk of isomerization if reaction times are prolonged.
Functionalized Propargyl AlcoholVariable Hydroxyl group can coordinate Pd. Use a slightly higher catalyst loading (5 mol%).
Heteroaryl 3-EthynylpyridineHigh Potential for catalyst poisoning by the partner's nitrogen. Use

if standard conditions fail.

Detailed Experimental Protocol

Target Reaction: Coupling of this compound with Phenylacetylene.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 197 mg)

  • Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)

  • Catalyst:

    
     (0.03 equiv, 3 mol%, 21 mg)
    
  • Co-Catalyst: CuI (0.02 equiv, 2 mol%, 4 mg)

  • Base: Triethylamine (

    
    ) (3.0 equiv, 3.0 mmol, 418 µL)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) – Degassed.

Step-by-Step Methodology
  • System Preparation:

    • Oven-dry a 10 mL reaction vial or round-bottom flask containing a magnetic stir bar.

    • Seal with a septum and cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing (Critical):

    • Sparge the DMF/THF with Nitrogen for 15 minutes prior to use. Oxygen promotes the Glaser homocoupling of the alkyne, consuming the starting material and complicating purification.

  • Reagent Addition (The "Solids First" Rule):

    • Add the solid Substrate (197 mg),

      
        (21 mg), and CuI  (4 mg) to the vial against a positive pressure of Nitrogen.
      
    • Note: Adding CuI last ensures it does not interact with moisture before the solvent is added.

  • Solvation and Activation:

    • Add the degassed DMF (3.0 mL) via syringe.

    • Add Triethylamine (418 µL).

    • Stir gently at Room Temperature (RT) for 2 minutes. The solution should turn yellow/orange.

  • Alkyne Addition:

    • Add Phenylacetylene dropwise via syringe.

    • Observation: The solution often darkens (brown/black) upon alkyne addition; this is characteristic of active Pd(0) species formation.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) .

    • Monitor by TLC (Hexanes:EtOAc 1:1) or LC-MS at t=1h.

    • Checkpoint: If conversion is <50% after 2 hours, warm to 45°C. Do not exceed 60°C to protect the cyanomethyl group.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

    • Separate phases. Wash the organic layer with brine (2 x 15 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Optimization & Troubleshooting Workflow

The following decision tree illustrates the logic for optimizing conditions if the standard protocol fails.

SonogashiraOptimization Start Start: Standard Protocol (Pd(PPh3)2Cl2, CuI, TEA, RT) CheckConversion Check Conversion (2h) Start->CheckConversion Success >90% Conversion: Proceed to Workup CheckConversion->Success Good LowConv <50% Conversion CheckConversion->LowConv Stalled CheckColor Is Reaction Mixture Pitch Black/Precipitate? LowConv->CheckColor CheckSideProd Check for Homocoupling (Glaser Product) LowConv->CheckSideProd PathThermal No (Solution Clear/Orange): Increase Temp to 50°C CheckColor->PathThermal Kinetic Issue PathCat Yes (Pd Black formed): Catalyst Death CheckColor->PathCat Stability Issue ChangeBase Switch Base: Use Cs2CO3 in MeCN PathThermal->ChangeBase Still Slow ChangeLigand Switch Catalyst: Use Pd(dppf)Cl2 (More stable) PathCat->ChangeLigand ReduceCu High Homocoupling: Reduce CuI to 0.5 mol% or use Copper-Free Cond. CheckSideProd->ReduceCu Yes

Figure 1: Optimization logic flow for coupling this compound. Blue nodes indicate starting points, Green indicates success, and Yellow/Red indicate decision points.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of nitriles).

Sources

Application Note: Strategic Synthesis of Aminopyrazole-Based Kinase Inhibitors Utilizing 2-(2-Bromopyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(2-Bromopyridin-4-yl)acetonitrile represents a high-value "bifunctional linchpin." Its utility stems from the orthogonal reactivity of its two functional handles:

  • The C2-Bromide: A stable electrophile positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install hinge-binding motifs or solubilizing tails.

  • The C4-Acetonitrile: An acidic methylene "masked" functionality that serves as a precursor for heterocyclization—specifically the formation of 3-aminopyrazoles , a privileged scaffold in Type I and Type II kinase inhibitors (e.g., analogues of AT7519 or VX-680).

This Application Note details a validated protocol for converting this pyridine-acetonitrile precursor into a 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine core. This transformation creates a hydrogen-bond donor/acceptor motif essential for interacting with the kinase ATP-binding pocket (specifically the Glu-Lys salt bridge or the hinge region), while preserving the bromine handle for late-stage diversification.

Synthetic Workflow Overview

The following logic flow illustrates the transformation from the raw building block to a functionalized kinase inhibitor scaffold.

KinaseSynthesis Start Starting Material This compound (CAS: 885268-23-9) Step1 Step 1: Enaminonitrile Formation (Reagent: DMF-DMA) Start->Step1 Condensation Inter Intermediate Enaminonitrile Species Step1->Inter Step2 Step 2: Heterocyclization (Reagent: Hydrazine Hydrate) Inter->Step2 Cyclization Core Core Scaffold 4-(2-Bromopyridin-4-yl)-1H-pyrazol-3-amine Step2->Core Step3 Step 3: Suzuki Coupling (Diversification at C2-Br) Core->Step3 Pd(PPh3)4 / Ar-B(OH)2 Final Final Kinase Inhibitor (Bi-Aryl System) Step3->Final

Figure 1: Strategic workflow for converting the acetonitrile precursor into a bioactive aminopyrazole scaffold.

Protocol 1: Synthesis of the Aminopyrazole Core

This protocol describes the conversion of the nitrile group into a 3-aminopyrazole ring. This is preferred over simple reduction (to ethylamine) because the pyrazole ring provides critical rigidity and hydrogen-bonding capability within the kinase pocket.

Reaction Scheme

Reaction A: Py-CH2-CN + DMF-DMA → Py-C(CN)=CH-NMe2 Reaction B: Py-C(CN)=CH-NMe2 + N2H4 → Aminopyrazole Core

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Quality Attribute (CQA)
This compound 1.0SubstratePurity >97% (HPLC); Dryness is critical.
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)1.5 - 2.0ReagentFresh bottle; hydrolyzed DMF-DMA leads to low yield.
Hydrazine Hydrate (50-60%)2.5 - 3.0NucleophileHandle with extreme care (Carcinogen/Toxic).
Ethanol (Absolute)Solvent-Anhydrous preferred for Step 1.
Toluene Solvent-Azeotropic removal of methanol (byproduct).
Step-by-Step Methodology
Part A: Formation of Enaminonitrile Intermediate
  • Setup: Charge a dry round-bottom flask (RBF) with This compound (10 mmol, 1.97 g).

  • Solvent: Add anhydrous Toluene (20 mL). Note: Toluene is preferred over DMF to facilitate the removal of the methanol byproduct via azeotrope, driving the equilibrium forward.

  • Addition: Add DMF-DMA (20 mmol, 2.6 mL) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to 100°C–110°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf yellow/orange spot (the enamine).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow/orange solid or viscous oil.

    • Stability Note: This intermediate is moisture sensitive.[6] Proceed immediately to Part B or store under Argon at -20°C.

Part B: Cyclization to Aminopyrazole
  • Resuspension: Dissolve the crude enaminonitrile residue in Absolute Ethanol (30 mL).

  • Cyclization: Add Hydrazine Hydrate (30 mmol, ~1.5 mL) cautiously at room temperature.

    • Exotherm Alert: The reaction is mildly exothermic.

  • Heating: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the ethanol to ~20% of its original volume.

    • Add ice-cold water (50 mL) and stir vigorously. The product often precipitates as a beige/off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

  • Purification: If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 65% – 80% Product Identity: 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Diversification)

Once the pyrazole core is established, the bromine at the C2 position of the pyridine is activated for coupling. This step typically installs the "tail" region of the kinase inhibitor, which often protrudes into the solvent-exposed region or interacts with the gatekeeper residue.

Materials
  • Substrate: 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine (from Protocol 1).

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).

  • Base: 2M Na2CO3 or Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology
  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO4.

  • Purification: Flash chromatography (gradient elution).

Analytical Data & Troubleshooting

Expected Analytical Signatures
  • 1H NMR (DMSO-d6) for Core Scaffold:

    • Pyrazole NH: Broad singlet ~12.0–12.5 ppm.

    • Pyridine Protons: Three distinct signals. The proton at C3 (ortho to Br) will be a doublet or singlet around 7.8–8.0 ppm.

    • Pyrazole CH: Singlet around 7.9–8.2 ppm.

    • Amine (NH2): Broad singlet ~4.5–5.5 ppm (exchangeable with D2O).

  • LC-MS: M+1 peak should correspond to MW 239/241 (Br isotope pattern 1:1).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of DMF-DMAUse a fresh bottle of DMF-DMA. Ensure glassware is oven-dried.
Sticky Gum in Step 2 Incomplete precipitationThe aminopyrazole is polar. Do not rely solely on precipitation; perform EtOAc extraction (3x) if solid does not form.
De-bromination in Step 3 Pd-catalyzed hydrodehalogenationUse anhydrous solvents for the coupling if possible, or switch to mild bases (K3PO4). Avoid prolonged heating.

References

  • Synthesis of 3-Aminopyrazoles: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.

  • DMF-DMA Reactivity: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011.[3]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Suzuki Coupling on Pyridines: Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series, 2000.

  • General Reactivity of this compound: PubChem Compound Summary for CID 23438487.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile via Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Arylpyridine-4-acetonitrile Scaffolds in Drug Discovery

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in the design of bioactive molecules. Specifically, the 2-arylpyridine-4-acetonitrile motif is of significant interest to researchers in drug development. The nitrile group can serve as a versatile synthetic handle for the creation of various nitrogen-containing heterocycles or can act as a key pharmacophoric element. The Stille cross-coupling reaction offers a powerful and flexible method for the synthesis of such compounds, valued for its broad functional group tolerance and adaptability to complex molecular architectures.[3][4]

This application note provides a comprehensive, in-depth guide to the synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile through the palladium-catalyzed Stille coupling of 2-(2-Bromopyridin-4-YL)acetonitrile and (4-methoxyphenyl)tributylstannane. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that proceeds through a catalytic cycle involving a palladium complex.[3][5] The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(0) or Pd(II) precatalyst, undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, in this case (4-methoxyphenyl)tributylstannane, exchanges its organic group (the 4-methoxyphenyl moiety) with the halide on the palladium center. This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex, the pyridylacetonitrile and the methoxyphenyl moieties, are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnBu3 Pd(II)_Intermediate R-Pd(II)L2-R' Transmetalation->Pd(II)_Intermediate X-SnBu3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Experimental Protocol

This protocol details the synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile. As with all chemical procedures, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents
ReagentCAS NumberMolecular WeightMolarity/ConcentrationSupplierNotes
This compound312325-73-8197.04 g/mol -Commercially available or synthesizedSee synthesis notes below.
(4-methoxyphenyl)tributylstannane85337-05-5453.25 g/mol -Commercially availableHighly toxic. Handle with extreme care.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol -Commercially availableAir and light sensitive.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -Commercially availableAnhydrous grade is crucial.
Potassium Fluoride (KF)7789-23-358.10 g/mol Saturated aqueous solutionCommercially availableFor workup.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -Commercially availableFor extraction.
Brine--Saturated aqueous solutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04 g/mol -Commercially availableFor drying.

Note on the Synthesis of this compound: This starting material can be procured from various chemical suppliers. Alternatively, it can be synthesized from 2-amino-4-picoline through a Sandmeyer-type reaction to introduce the bromine, followed by functionalization to the acetonitrile.[6][7][8]

Equipment
  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles for more rigorous oxygen removal.

    • Via syringe, add (4-methoxyphenyl)tributylstannane (1.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). Vigorous stirring of the biphasic mixture for at least 30 minutes during each wash is recommended to facilitate the precipitation of tin byproducts.[3][6]

    • A white precipitate of tributyltin fluoride may form, which can be removed by filtration through a pad of celite if it hinders phase separation.

    • Separate the organic layer and wash it with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile.

Senior Application Scientist's Insights: Rationale and Troubleshooting

  • Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Stille couplings.[5][9] The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

  • Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and the catalyst. It is crucial to use an anhydrous grade to prevent side reactions.

  • Role of Additives: While not always necessary, the addition of copper(I) iodide (CuI) as a co-catalyst can sometimes accelerate the rate of Stille couplings, particularly with less reactive substrates.[4][10] The mechanism of this rate enhancement is thought to involve a transmetalation from tin to copper, followed by a more rapid transmetalation from the resulting organocuprate to the palladium center.

  • Removal of Tin Byproducts: The toxicity of organotin compounds is a significant drawback of the Stille reaction.[4] The workup with potassium fluoride is a critical step to remove these toxic residues. The fluoride ions react with the tributyltin byproducts to form insoluble and less toxic tributyltin fluoride, which can be removed by filtration or extraction.[11]

  • Troubleshooting:

    • Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing (leading to catalyst oxidation), or non-anhydrous conditions. Ensure the Pd(PPh3)4 is of good quality and proper inert atmosphere techniques are employed.

    • Homocoupling of the Organostannane: This is a common side reaction.[6] It can be minimized by the slow addition of the organostannane or by using a slight excess of the aryl bromide.

    • Difficulty in Removing Tin Byproducts: If KF washing is insufficient, column chromatography with silica gel treated with a small amount of triethylamine (1-2%) in the eluent can aid in the separation.[3][6]

Safety Precautions: Handling Organotin Compounds

Organotin compounds are highly toxic and should be handled with extreme caution. [4][12]

  • Engineering Controls: All manipulations involving organotin reagents must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Organotin compounds can be absorbed through the skin.

  • Waste Disposal: Dispose of all organotin-contaminated waste (glassware, needles, gloves, etc.) in a designated and properly labeled hazardous waste container according to institutional guidelines.

Conclusion

The Stille cross-coupling reaction is a highly effective and versatile tool for the synthesis of 2-arylpyridine-4-acetonitrile scaffolds, which are of considerable interest in the field of drug discovery. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can successfully synthesize these valuable compounds. The critical considerations of catalyst selection, reaction conditions, and, most importantly, the safe handling and disposal of toxic organotin reagents are paramount to achieving high yields and ensuring laboratory safety. This application note provides a solid foundation for scientists to incorporate this powerful synthetic methodology into their research endeavors.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Wikipedia. (2023, October 29). Stille reaction. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(6), 2118–2126. [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Gommaa, M. S., & Al-Zahrani, F. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]

  • Google Patents. (n.d.). CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine.
  • Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. [Link]

  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

Sources

The Versatile Building Block: 2-(2-Bromopyridin-4-YL)acetonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Among the vast array of organic building blocks, heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention due to their unique electronic properties, coordination capabilities, and structural versatility.[1] This guide delves into the multifaceted applications of a highly functionalized pyridine derivative, 2-(2-Bromopyridin-4-YL)acetonitrile , a molecule poised to be a cornerstone in the synthesis of next-generation materials. Its strategic arrangement of a reactive bromo substituent, a versatile acetonitrile group, and a coordinating pyridine ring offers a trifecta of chemical handles for the rational design of complex organic materials.[2][3] This document serves as a comprehensive resource for researchers and scientists, providing in-depth application notes and detailed protocols for leveraging this promising building block in the realms of organic electronics, sensing, and porous materials.

Core Molecular Attributes and Synthetic Versatility

The utility of this compound as a precursor in materials synthesis stems from its distinct structural features. The bromine atom at the 2-position of the pyridine ring is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5][6] Concurrently, the acetonitrile moiety offers a pathway for further functionalization, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.[7][8] The pyridine nitrogen itself can act as a ligand for metal coordination, a key feature in the construction of metal-organic frameworks and chemosensors.[9][10]

Application I: Organic Light-Emitting Diodes (OLEDs) - Crafting Novel Emissive and Charge-Transport Materials

The development of highly efficient and stable materials is a critical driver of innovation in OLED technology. Pyridine derivatives are widely utilized in OLEDs as components of emissive layers, host materials, and electron-transport layers (ETL) due to their excellent electronic and thermal properties.[11][12] this compound serves as an exemplary starting material for the synthesis of novel OLED materials through strategic cross-coupling reactions.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol details the synthesis of a bipolar host material for phosphorescent OLEDs (PhOLEDs), where a carbazole-based hole-transporting moiety is coupled with our core building block.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2_2_Bromopyridin_4_YL_acetonitrile This compound OLED_Host 2-(2-(9-Phenyl-9H-carbazol-3-yl)pyridin-4-yl)acetonitrile 2_2_Bromopyridin_4_YL_acetonitrile->OLED_Host Suzuki-Miyaura Coupling Carbazole_boronic_acid 9-Phenyl-9H-carbazole-3-boronic acid Carbazole_boronic_acid->OLED_Host Catalyst Pd(PPh₃)₄ Catalyst->OLED_Host Base K₂CO₃ Base->OLED_Host Solvent Toluene/EtOH/H₂O Solvent->OLED_Host Temp 90 °C Temp->OLED_Host

Caption: Suzuki-Miyaura coupling for OLED host synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound312325-73-8197.031.0 mmol
9-Phenyl-9H-carbazole-3-boronic acid407559-86-6287.121.2 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 mmol
Toluene108-88-392.1420 mL
Ethanol64-17-546.075 mL
Deionized Water7732-18-518.025 mL

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Degas the resulting mixture by bubbling with nitrogen for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive flow of nitrogen.

  • Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 50 mL of ethyl acetate.

  • Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bipolar host material.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the Suzuki-Miyaura cross-coupling reaction.[13][14] A base, in this case, potassium carbonate, is required to activate the boronic acid for transmetalation.[15] The mixed solvent system ensures the solubility of both organic and inorganic reagents. An inert atmosphere is maintained to prevent the degradation of the palladium catalyst.

Application II: Fluorescent Chemosensors - Probing for Metal Ions

The pyridine nitrogen and the nitrile group in our core molecule can act as binding sites for metal ions.[9] By appending a fluorophore to the 2-position of the pyridine ring via a Sonogashira coupling, a "turn-on" or "turn-off" fluorescent chemosensor can be designed. The binding of a target metal ion to the pyridine and/or nitrile nitrogen can modulate the electronic properties of the conjugated system, leading to a change in fluorescence.[16]

Protocol 2: Synthesis of a Pyrene-Based Fluorescent Sensor via Sonogashira Coupling

This protocol describes the synthesis of a fluorescent sensor for the detection of heavy metal ions, such as Hg²⁺ or Cu²⁺, by coupling 1-ethynylpyrene to the this compound scaffold.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Bromopyridine This compound Sensor 2-(2-(Pyren-1-ylethynyl)pyridin-4-yl)acetonitrile Bromopyridine->Sensor Sonogashira Coupling Alkyne 1-Ethynylpyrene Alkyne->Sensor Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Sensor Cu_Catalyst CuI Cu_Catalyst->Sensor Base Triethylamine (TEA) Base->Sensor Solvent THF Solvent->Sensor Temp 60 °C Temp->Sensor

Caption: Sonogashira coupling for chemosensor synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound312325-73-8197.031.0 mmol
1-Ethynylpyrene35334-74-6226.281.1 mmol
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.03 mmol
Copper(I) Iodide (CuI)7681-65-4190.450.06 mmol
Triethylamine (TEA)121-44-8101.195.0 mmol
Tetrahydrofuran (THF), anhydrous109-99-972.1125 mL

Procedure:

  • In a nitrogen-flushed Schlenk tube, dissolve this compound (1.0 mmol) and 1-ethynylpyrene (1.1 mmol) in anhydrous THF (15 mL).

  • Add triethylamine (5.0 mmol) to the solution.

  • Degas the mixture with a gentle stream of nitrogen for 15 minutes.

  • Under a nitrogen counterflow, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 60 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/hexane) to obtain the fluorescent chemosensor.

Trustworthiness of the Protocol: The Sonogashira reaction is a well-established and reliable method for the formation of C(sp²)-C(sp) bonds.[17][18] The use of a copper(I) co-catalyst allows the reaction to proceed under milder conditions.[5] Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.

Application III: Metal-Organic Frameworks (MOFs) - Building Porous Crystalline Materials

The pyridine and nitrile functionalities of our building block can be utilized in the construction of Metal-Organic Frameworks (MOFs).[10][19] The pyridine nitrogen can coordinate to metal centers, while the nitrile group can either be used as a secondary coordination site or be post-synthetically modified to introduce other functional groups within the pores of the MOF.

Protocol 3: Synthesis of a Luminescent MOF via Stille Coupling and Solvothermal Reaction

This protocol outlines a two-step synthesis of a luminescent MOF. First, a ditopic linker is synthesized by a Stille coupling reaction to introduce a second coordinating group. Subsequently, this linker is used in a solvothermal reaction with a metal salt to form the MOF.

Step 1: Synthesis of the Ditopic Linker

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Bromopyridine This compound Linker 2-(2,4'-Bipyridin-4-yl)acetonitrile Bromopyridine->Linker Stille Coupling Stannane 4-(Tributylstannyl)pyridine Stannane->Linker Catalyst Pd(PPh₃)₄ Catalyst->Linker Solvent Toluene Solvent->Linker Temp 110 °C Temp->Linker

Caption: Stille coupling for MOF linker synthesis.

Materials (Step 1):

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound312325-73-8197.031.0 mmol
4-(Tributylstannyl)pyridine17964-04-8368.151.1 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.04 mmol
Toluene, anhydrous108-88-392.1420 mL

Procedure (Step 1):

  • To a Schlenk flask, add this compound (1.0 mmol) and 4-(tributylstannyl)pyridine (1.1 mmol).

  • Add anhydrous toluene (20 mL) via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Heat the reaction mixture at 110 °C for 48 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the ditopic linker, 2-(2,4'-Bipyridin-4-yl)acetonitrile.

Step 2: Solvothermal Synthesis of the MOF

Procedure (Step 2):

  • In a 20 mL glass vial, dissolve the synthesized linker (0.5 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol) in N,N-Dimethylformamide (DMF, 10 mL).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100 °C for 72 hours.

  • Slowly cool the oven to room temperature.

  • Colorless crystals of the MOF should form.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Authoritative Grounding: The Stille coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance, making it suitable for the synthesis of complex organic linkers for MOFs.[6][20][21] Solvothermal synthesis is a common method for growing high-quality single crystals of MOFs.[22]

Conclusion: A Gateway to Functional Materials

This compound has been presented as a versatile and valuable building block for the synthesis of advanced materials. The strategic combination of a reactive bromine atom, a modifiable acetonitrile group, and a coordinating pyridine ring provides a powerful platform for the design and synthesis of novel materials for OLEDs, chemosensors, and MOFs. The detailed protocols provided herein offer a practical starting point for researchers to explore the vast potential of this unique heterocyclic compound in their respective fields of materials science. The continued exploration of this and similar building blocks will undoubtedly pave the way for the next generation of high-performance materials.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (2014, January 1). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Adsorption of pyridine onto the metal organic framework MIL-101. Retrieved from [Link]

  • The University of Queensland. (n.d.). OLED materials for solid-state lighting - UQ eSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (2025, September 3). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC. Retrieved from [Link]

  • SpringerLink. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (n.d.). Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Electroluminescent Properties of OLED Green Dopants Based on BODIPY Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • Custom Pyridine Derivatives Manufacturers, Suppliers. (n.d.). Custom Pyridine Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • MDPI. (n.d.). Metal–Organic Framework Hybrid Materials and Their Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent progress in chemosensors based on pyrazole derivatives - PMC. Retrieved from [Link]

  • YouTube. (2018, June 24). Nitriles: base hydrolysis. Retrieved from [Link]

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • National Institutes of Health. (2017, May 22). A Conjugated Microporous Polymer for Palladium‐Free, Visible Light‐Promoted Photocatalytic Stille‐Type Coupling Reactions - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metal organic frameworks (MOFs) as catalysts: A combination of Cu2+ and Co2+ MOFs as an efficient catalyst for tetralin oxidation | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PubMed. (2024, May 1). Structural Optimization of BODIPY Derivatives: Achieving Stable and Long-Lived Green Emission in Hyperfluorescent OLEDs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review. Retrieved from [Link]

  • ResearchGate. (2023, August 27). (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

  • RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Queen's University Belfast. (2012, February 27). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with the coupling of 2-bromopyridines. These substrates are notoriously difficult due to the intrinsic Lewis basicity of the pyridine nitrogen, which can lead to significant catalyst deactivation and low reaction yields.

This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you diagnose and overcome common issues related to catalyst poisoning.

Section 1: The Core Challenge - Why Are 2-Bromopyridines So Troublesome?

The primary obstacle in the Suzuki coupling of 2-bromopyridines is the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst. This interaction can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly diminished activity. This phenomenon, a form of substrate-related catalyst inhibition, is a major cause of reaction failure.[1][2][3]

Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: My Suzuki reaction with 2-bromopyridine is showing low or no conversion. What are the most likely causes?

Low conversion is the most common symptom and can stem from several root causes, often acting in concert:

  • Direct Catalyst Inhibition by the Pyridine Substrate: The pyridine nitrogen is directly poisoning your palladium catalyst by forming inactive complexes.[1][2] This is the most frequent issue with this class of substrate.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be difficult to activate, leading to a slow, often rate-limiting, oxidative addition step.[1]

  • Presence of External Catalyst Poisons: Impurities in your starting materials (2-bromopyridine or boronic acid), reagents, or solvents can act as potent catalyst poisons. Elemental sulfur is a well-documented culprit in this regard.[2]

  • Side Reactions Consuming Starting Materials: The most common side reaction is the protodeboronation of the boronic acid, where the boronic acid is converted to an arene, especially under overly aqueous or basic conditions.[1][4][5] Homocoupling of the boronic acid can also occur, particularly if oxygen is present.[6][7]

Section 2: Troubleshooting Guide & Mitigation Strategies

This section is structured to help you systematically identify and solve the problem.

Issue 1: Suspected Catalyst Inhibition by Pyridine Nitrogen

Q2: How can I confirm if pyridine coordination is the issue, and what is the most effective solution?

The most direct solution is to modify the catalyst system to prevent this inhibitory interaction. This is achieved by using specific phosphine ligands that sterically shield the palladium center.

Causality: Bulky, electron-rich phosphine ligands create a sterically hindered environment around the palladium atom. This pocket makes it difficult for the pyridine nitrogen to coordinate while still allowing the smaller aryl halide to approach and undergo oxidative addition. Furthermore, the electron-rich nature of these ligands increases the electron density on the palladium, which facilitates the oxidative addition step.[1][8][9]

Recommended Ligands: The choice of ligand is critical for success. Biaryl phosphine ligands are the industry standard for this type of challenging coupling.

Ligand NameStructure (Example)Key Features & Application Notes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent generality and high reactivity. Often a first choice for screening.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups provide additional electron density, often boosting catalytic activity. Very effective for heteroaryl couplings.[1]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but can offer different solubility and stability profiles. Another excellent choice for challenging substrates.[1]
tBuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide even greater steric bulk, which can be beneficial for extremely hindered couplings.

Workflow Diagram: Mitigating Pyridine Inhibition

G cluster_problem Problem: Catalyst Inhibition cluster_solution Solution: Steric Shielding Problem Pd(0)L2 Catalyst Inactive Inactive [Pd(Pyridine)] Complex Problem->Inactive Coordination Pyridine 2-Bromopyridine Pyridine->Inactive BulkyLigand Bulky Ligand (e.g., XPhos) ShieldedCatalyst Shielded Pd(0)L2 Catalyst BulkyLigand->ShieldedCatalyst Forms Pyridine_sol 2-Bromopyridine ShieldedCatalyst->Pyridine_sol Coordination Blocked OA_Product Successful Oxidative Addition ShieldedCatalyst->OA_Product Reacts with Pyridine_sol->OA_Product

Caption: Mechanism of pyridine inhibition and the protective effect of bulky ligands.

Issue 2: Inefficient Reaction or Complete Failure Despite Using Good Ligands

Q3: I'm using XPhos, but my reaction is still failing. What should I investigate next?

If a robust ligand system is not working, the problem likely lies with the purity of your reagents. External catalyst poisons can completely shut down the reaction, even at ppm levels.

Common Catalyst Poisons:

Poison ClassExamplesCommon Sources
Sulfur Compounds Elemental sulfur, thiols, sulfidesByproducts from the synthesis of starting materials (e.g., 2-bromopyridine).[2]
Excess Halides High concentrations of I⁻, Br⁻, Cl⁻Can interfere with the catalytic cycle.[2]
Other Nucleophiles Cyanide, excess phosphineCan form stable, inactive Pd complexes.[10]
Water/Moisture H₂OCan lead to ligand hydrolysis and promotes protodeboronation.[2]

Troubleshooting Protocol: Identifying and Removing Poisons

  • Analyze Starting Materials:

    • Obtain a fresh bottle of 2-bromopyridine and boronic acid from a reputable supplier.

    • If possible, submit your current starting materials for elemental analysis, specifically screening for sulfur.

  • Purify the 2-Bromopyridine:

    • Activated Carbon Treatment: Dissolve the 2-bromopyridine in a suitable solvent (e.g., toluene, ethyl acetate). Add 5-10 wt% of activated carbon and stir for 1-2 hours at room temperature. Filter through a pad of celite, rinse with fresh solvent, and remove the solvent under reduced pressure. This is highly effective for removing sulfur-based impurities.[11]

    • Recrystallization or Distillation: If the material is a solid, recrystallize it. If it is a liquid, distillation can remove non-volatile impurities.

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents. If using solvents from a bottle, ensure they are freshly opened or properly stored over molecular sieves.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.

Issue 3: Formation of Side Products

Q4: My mass spec shows the presence of my starting boronic acid's corresponding arene (protodeboronation) and/or a dimer of my boronic acid (homocoupling). How do I prevent this?

These side reactions compete with the desired cross-coupling and consume your reagents.

To Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction.[4][5] Consider switching to a boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt, which are significantly more stable.[1]

  • Strict Anhydrous Conditions: As mentioned above, water facilitates this pathway.

  • Choice of Base: A very strong base in a protic solvent can accelerate protodeboronation. Consider using a weaker base or a non-aqueous base/solvent system. K₃PO₄ is often a good choice.

To Minimize Homocoupling:

  • Thorough Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[6][7] Degas your reaction mixture thoroughly before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

Troubleshooting Workflow: A Decision Tree

Troubleshooting Start Low/No Yield with 2-Bromopyridine Q_Ligand Are you using a bulky biaryl phosphine ligand (e.g., XPhos, SPhos)? Start->Q_Ligand Sol_Ligand ACTION: Switch to XPhos, SPhos, or RuPhos. Q_Ligand->Sol_Ligand No Q_Purity Have you checked for starting material impurities (e.g., sulfur)? Q_Ligand->Q_Purity Yes Sol_Ligand->Q_Purity Sol_Purity ACTION: 1. Use fresh starting materials. 2. Purify via carbon treatment   or recrystallization. Q_Purity->Sol_Purity No Q_SideProducts Are you observing protodeboronation or homocoupling? Q_Purity->Q_SideProducts Yes Sol_Purity->Q_SideProducts Sol_Protodeboronation ACTION (Protodeboronation): 1. Use anhydrous conditions. 2. Switch to boronic ester (BPin)   or trifluoroborate salt. Q_SideProducts->Sol_Protodeboronation Yes Sol_Homocoupling ACTION (Homocoupling): Thoroughly degas reaction mixture before adding catalyst. Q_SideProducts->Sol_Homocoupling Yes Success Reaction Successful Q_SideProducts->Success No Sol_Protodeboronation->Success Sol_Homocoupling->Success

Caption: A systematic troubleshooting workflow for Suzuki coupling of 2-bromopyridines.

Section 3: Validated Experimental Protocol

This section provides a robust, field-tested starting point for the Suzuki-Miyaura coupling of a generic 2-bromopyridine with an arylboronic acid.

General Protocol for Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%, typically a 1:2 Pd:Ligand ratio)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition & Degassing: Add the anhydrous solvent via syringe. Vigorously bubble argon or nitrogen through the stirred mixture for an additional 20-30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Preparation (Pre-formation - Recommended): In a separate, small, inerted vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Stir for 5-10 minutes. This pre-forms the active catalyst.

  • Catalyst Addition: Using a syringe, add the pre-formed catalyst solution to the main reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 114-120. [Link]

  • Loh, J. Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 2. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddy, M. V. K. (2019). Response to "What are the effects of adding too much catalyst in a suzuki reaction?". ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (n.d.). ResearchGate discussion on Suzuki reactions of 2-bromopyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, S. P., et al. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 13(10), 2638–2641. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]

  • Le, C. M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(31), 12322-12330. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(9), 662-670. [Link]

Sources

optimizing base and solvent for Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Catalysis Support Hub. You are likely here because your pyridine coupling is stalling, your catalyst is dying (precipitating black), or you are seeing competitive hydrodehalogenation. Pyridines are notoriously "sticky" substrates—their nitrogen lone pair loves to poison Palladium, and their electron-deficient nature alters the rates of oxidative addition.

This guide moves beyond standard "add and stir" recipes. We will optimize your Base and Solvent parameters based on mechanistic first principles.

🚨 Emergency Triage: Quick Decision Matrix

If you are in the middle of an experimental design, use this logic gate to select your starting conditions immediately.

Diagram 1: Base & Solvent Selection Logic

BaseSolventSelection start START: Substrate Analysis sensitive Contains Esters, Nitro, Aldehydes, or acidic protons? start->sensitive robust Robust Substrate (No base-sensitive groups) sensitive->robust NO weak_base Weak Base Route Cs2CO3 or K3PO4 (2.0 equiv) sensitive->weak_base YES strong_base Strong Base Route NaOtBu (1.4 equiv) robust->strong_base solv_nonpolar Solvent: Toluene or Xylene (Standard) strong_base->solv_nonpolar solv_polar Solvent: t-Amyl Alcohol or Dioxane (Promotes solubility/proton transfer) weak_base->solv_polar ligand_strong Ligand: BINAP, DPPF, Xantphos solv_nonpolar->ligand_strong ligand_weak Ligand: BrettPhos, RuPhos (Specialized for weak bases) solv_polar->ligand_weak

Figure 1: Decision tree for selecting initial reaction parameters based on substrate functionality.

Module 1: The Base – "The Proton Shuttle"

In pyridine amination, the base performs two critical roles:

  • Deprotonation: It removes the proton from the Pd(II)-amine complex to allow reductive elimination.

  • Catalyst Regeneration: It prevents the accumulation of halide salts that can inhibit the cycle.

The Strong Base Standard: NaOtBu

Sodium tert-butoxide is the gold standard for robust substrates.

  • Why it works: It is soluble in toluene and strong enough (pKa ~17) to rapidly deprotonate the amine-bound Pd complex.

  • The Risk: It will destroy esters, enolizable ketones, and nitriles. It can also cause E2 elimination if alkyl halides are present.

The Weak Base Alternative: Carbonates & Phosphates

When functional group tolerance is required, we switch to


 or 

.[1]
  • The Challenge: These are insoluble in organic solvents. The reaction relies on the "heterogeneous base effect."

  • Optimization Tip:

    • Particle Size: Grind your base. Finely ground

      
       can double reaction rates compared to granular forms by increasing surface area for the interfacial deprotonation step [1].
      
    • Cation Effect: Cesium (Cs+) is often superior to Potassium (K+) because its larger ionic radius disrupts lattice energy, making it slightly more soluble in organic media like dioxane or DMF.

Organic Bases: The Soluble Solution

For flow chemistry or microwave applications where solids are problematic, use DBU or MTBD .

  • Warning: Pyridines + DBU can sometimes lead to catalyst poisoning because DBU itself can coordinate to Pd. If using DBU, ensure you use a bulky ligand (like BrettPhos) that prevents the base from binding to the metal center [2].

Module 2: Solvent Effects – "The Reaction Medium"

The choice of solvent dictates the solubility of your base and the stability of the catalytic cycle.

Comparative Solvent Performance Table
SolventPolarityBest Base PairingProsCons
Toluene Non-polarNaOtBuStandard, cheap, easy workup.Poor for weak bases; cannot dissolve Cs2CO3.
1,4-Dioxane ModerateCs2CO3, K3PO4Excellent general utility; solubilizes some salts.Toxic/Carcinogenic ; phasing out in pharma (Class 1 solvent).
t-Amyl Alcohol Polar ProticK2CO3, K3PO4Best for weak bases. Stabilizes polar transition states.High boiling point (102°C); harder to remove than toluene.
2-MeTHF ModerateNaOtBuGreen alternative to THF/Dioxane.Can form peroxides; slightly lower yields than Toluene for simple cases.
DMF/DMSO High PolarDBU/InorganicSolubilizes everything.Catalyst Poison: Strong coordination to Pd often kills the catalyst. Avoid unless necessary.
The "Protic Solvent Acceleration" Effect

Why use t-Amyl alcohol? In weak-base protocols, the rate-determining step is often the deprotonation of the Pd-amine complex. Protic solvents like t-Amyl alcohol can hydrogen-bond to the carbonate oxygen, making it more basic or facilitating the proton transfer via a "shuttle" mechanism. This is often crucial for coupling electron-deficient aminopyridines [3].

Module 3: Troubleshooting Guide

Ticket #1: "My reaction turns black and stops after 10 minutes."
  • Diagnosis: Catalyst decomposition (Pd black formation).

  • Root Cause: The pyridine substrate is coordinating to the Pd(0) or Pd(II) species, displacing the phosphine ligand. This is common with unhindered pyridines.

  • Fix:

    • Increase Ligand Loading: Move from 1:1 to 1:1.2 or 1:1.5 (Pd:Ligand) ratio.

    • Switch Ligand: Use a bulkier ligand like Xantphos (bidentate, rigid bite angle) or Pd-PEPPSI-IPr (NHC ligand) which binds tighter than the pyridine nitrogen [4].

Ticket #2: "I see starting material and de-halogenated pyridine (Hydrodehalogenation)."
  • Diagnosis: The

    
    -hydride elimination pathway is competing with reductive elimination.[2]
    
  • Root Cause: The amine is not binding, or the base is too slow.

  • Fix:

    • Switch Solvent: If using Toluene, switch to Dioxane or t-Amyl Alcohol .

    • Increase Concentration: High concentration (1.0 M) favors the bimolecular coupling over the unimolecular side reaction.

Diagram 2: Mechanistic Failure Points

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord HNR2 Poison Catalyst Poisoning (Pyridine binds Pd) OxAdd->Poison Pyridine N-coordination Deprot Deprotonation (Base Step) *CRITICAL FAILURE POINT* Coord->Deprot Base Dehal Hydrodehalogenation (Side Product) Coord->Dehal Slow Base / Beta-H Elim RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting where base selection (Deprotonation) and substrate nature (Poisoning) impact the outcome.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Bulldozer" (Robust Substrates)

For simple halopyridines with no sensitive groups.

  • Setup: Charge a vial with

    
     (1 mol%) and Xantphos  (2 mol%) or BINAP  (2 mol%).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir 5 mins to pre-complex.

  • Reagents: Add 2-chloropyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Conditions: Seal and heat to 80°C - 100°C for 4-12 hours.

  • Workup: Filter through Celite, elute with EtOAc, concentrate.

Protocol B: The "Surgeon" (Sensitive/Challenging Substrates)

For halopyridines with esters, or unreactive 3-chloropyridines.

  • Setup: Charge vial with Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) OR use precatalyst BrettPhos Pd G4 (2 mol%).

  • Base: Add finely ground

    
      or 
    
    
    
    (2.0 equiv).
  • Solvent: Add t-Amyl Alcohol (anhydrous, 0.5 M).

  • Reagents: Add Pyridine halide (1.0 equiv) and Amine (1.2 equiv).

  • Conditions: Seal and heat to 100°C for 12-24 hours. Note: Weak bases often require higher temperatures than NaOtBu.

  • Workup: Dilute with water/EtOAc (to dissolve salts), separate layers.

References

  • Maiti, D., et al. (2009). "Pd-catalyzed amination of aryl halides with weakly binding amines." Chemical Science.

  • Buitrago Santanilla, A., et al. (2015). "Nanomole-scale high-throughput chemistry for the synthesis of complex molecules." Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald–Hartwig Amination." Chemistry – A European Journal.

  • Pfizer Solvent Selection Guide. (2016). "Green Chemistry Solvent Selection Guide." Green Chemistry.

Sources

Technical Support Center: Preventing Homocoupling in Suzuki Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-bromopyridine substrates and encountering challenges with homocoupling side reactions. We will explore the mechanistic origins of this common issue and provide actionable strategies, troubleshooting guides, and validated protocols to help you achieve high-yield, high-purity synthesis of your target 2-substituted pyridine compounds.

Section 1: Understanding the Core Problem

Before troubleshooting, it is crucial to understand the underlying chemical principles that lead to homocoupling. The Suzuki reaction is a robust and versatile C-C bond-forming tool, but its catalytic cycle can be diverted by competing pathways, especially with challenging substrates like 2-bromopyridines.

Q1: What exactly is "homocoupling" in a Suzuki reaction?

Homocoupling refers to the undesired self-coupling of one of the reaction partners, leading to the formation of symmetrical biaryls. In the context of a reaction between 2-bromopyridine and an arylboronic acid, two primary types of homocoupling can occur:

  • Boronic Acid Homocoupling: Two molecules of the organoboron reagent couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and Pd(II) species.[1][2]

  • Aryl Halide Homocoupling: Two molecules of the 2-bromopyridine couple to form 2,2'-bipyridine. This can occur through various mechanisms, including a reductive coupling pathway on the palladium catalyst.

These side reactions consume starting materials, reduce the yield of the desired cross-coupled product, and introduce impurities that can be difficult to separate.

The Suzuki Catalytic Cycle and Competing Homocoupling Pathway

The desired Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] However, off-cycle reactions, particularly the oxidative homocoupling of the boronic acid, can interfere.

Suzuki_Cycle cluster_main Desired Suzuki Cycle pd0 L₂Pd⁰ oa Oxidative Addition pd0->oa pd2_complex L₂(Ar)Pdᴵᴵ(X) oa->pd2_complex tm Transmetalation pd2_complex->tm homo_start Pdᴵᴵ Species pd2_complex->homo_start Decomposition pd2_biaryl L₂(Ar)Pdᴵᴵ(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product arx 2-Bromopyridine (Ar-X) arx->oa ar_boronic Ar'-B(OR)₂ ar_boronic->tm base Base (e.g., K₃PO₄) base->tm homo_coupling Ar'-Ar' (Homocoupling) homo_start->homo_coupling 2 x Ar'-B(OR)₂ oxygen O₂ oxygen->homo_start

Fig. 1: Suzuki cycle vs. boronic acid homocoupling.
Q2: Why is 2-bromopyridine a particularly challenging substrate?

2-Bromopyridine and its derivatives are notoriously difficult substrates in Suzuki couplings for two primary reasons:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalytic center.[4] This coordination can stabilize the palladium complex, slowing down or completely inhibiting key steps in the catalytic cycle, such as oxidative addition. The product, a 2-arylpyridine, is often a better ligand than the starting material, leading to product inhibition.

  • Electronic Effects: The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. While this can sometimes be favorable, it also makes the resulting 2,2'-bipyridine homocoupling product a very strong bidentate ligand, which can sequester the palladium catalyst and shut down the reaction.[5]

Section 2: Frequently Asked Questions & Core Strategies

This section addresses the most common questions and provides first-line strategies for mitigating homocoupling.

Q3: My primary side product is from boronic acid homocoupling. How do I prevent this?

This is almost always caused by the presence of oxygen.[1][2] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) and promote the homocoupling pathway.

Core Solution: Rigorous Exclusion of Oxygen.

  • Degassing: Solvents must be thoroughly degassed before use. The most effective method is the "freeze-pump-thaw" technique (see Protocol 2). For routine experiments, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes is a viable alternative.[6]

  • Inert Atmosphere: The entire reaction setup, from weighing reagents to the reaction itself, must be maintained under a positive pressure of a dry, inert gas like argon or nitrogen. Use Schlenk lines or a glovebox for best results.

  • Catalyst Pre-heating: Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes help ensure the active Pd(0) species is formed efficiently, minimizing the presence of Pd(II) that can initiate homocoupling.[1]

Q4: I'm seeing significant formation of 2,2'-bipyridine. What is the cause and solution?

The formation of 2,2'-bipyridine (from the homocoupling of 2-bromopyridine) suggests that the rate of this side reaction is competitive with the desired cross-coupling. This can happen if the transmetalation step is slow or if the catalyst system promotes reductive coupling of the aryl halide.

Core Solution: Optimize the Catalyst System and Reaction Kinetics.

  • Ligand Choice: The key is to use a ligand that promotes a fast rate of oxidative addition and reductive elimination while preventing catalyst inhibition. Bulky, electron-rich monodentate phosphine ligands are the state-of-the-art solution.[4] They create a sterically hindered environment around the palladium center, which discourages coordination by the pyridine nitrogen and accelerates the desired catalytic turnover.[7]

  • Slow Addition: In some cases, slowly adding the boronic acid or boronic ester solution via a syringe pump can maintain a low concentration of the nucleophile. This can favor the cross-coupling pathway over the competing aryl halide homocoupling, especially if the latter is a higher-order reaction with respect to the palladium-aryl complex.[8]

Q5: What are the best catalyst and ligand combinations for 2-bromopyridines?

For challenging substrates like 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ often give poor results. Modern catalyst systems built around sterically demanding phosphine ligands are far more effective.

LigandCommon Precatalyst(s)Key Advantages for 2-Bromopyridines
SPhos SPhos Pd G2/G3/G4Excellent for heteroaryl couplings; high activity.
XPhos XPhos Pd G2/G3/G4Very bulky, highly effective at preventing pyridine coordination.[4]
RuPhos RuPhos Pd G2/G3/G4Electron-rich and bulky; often successful when others fail.[4]
tBu₃P Pd₂(dba)₃ + tBu₃P·HBF₄A simple but powerful ligand; highly electron-donating.
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPrStrong σ-donors, offer high stability and activity.[9]

Recommendation: Start with a commercially available Buchwald-type precatalyst (e.g., SPhos G3 or XPhos G3). These are air-stable Pd(II) complexes that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results.[2]

Q6: How does the choice of base and solvent impact homocoupling?

The base and solvent are critical for the transmetalation step, where the organic group is transferred from boron to palladium.[10][11] An inefficient transmetalation can cause the palladium-aryl halide complex to linger, increasing the chance of side reactions like homocoupling.

  • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently the base of choice for these couplings as it provides a good balance of basicity and solubility. Other options include K₂CO₃ and Cs₂CO₃. The base activates the boronic acid by forming a more nucleophilic "ate" complex.[11][12]

  • Solvent: A polar aprotic solvent or a mixture including water is typically used. Common systems include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. The water helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[4]

Q7: Should I use a boronic acid or a more stable derivative?

Heteroaryl boronic acids, including those used to couple onto a pyridine ring, can be unstable and prone to protodeboronation (cleavage of the C-B bond).[6] This is especially true under aqueous basic conditions.

Core Solution: Use a Stabilized Boron Reagent.

  • Pinacol Esters (R-Bpin): These are significantly more stable than their corresponding boronic acids. They are less susceptible to protodeboronation and often lead to cleaner reactions and higher yields.[6]

  • MIDA Boronates: These are highly stable, crystalline solids that are robust to chromatography and storage. They release the boronic acid slowly under the reaction conditions, which can be advantageous.[6]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are also very stable and can be excellent coupling partners, often requiring slightly different conditions (e.g., Cs₂CO₃ as the base).[4]

Section 3: Advanced Troubleshooting Guide

When standard protocols fail, a systematic approach to troubleshooting is required. Use the following decision tree to diagnose and solve persistent homocoupling issues.

Troubleshooting_Tree start High Homocoupling Observed q_type What is the major homocoupled product? start->q_type boronic_homo Boronic Acid Dimer (Ar'-Ar') q_type->boronic_homo Boronic Acid pyridine_homo 2,2'-Bipyridine q_type->pyridine_homo 2-Bromopyridine q_degas Was the reaction rigorously degassed? boronic_homo->q_degas q_ligand Are you using a bulky, electron-rich ligand? pyridine_homo->q_ligand degas_yes Yes q_degas->degas_yes degas_no No q_degas->degas_no sol_precatalyst ACTION: Switch to a Pd(II) precatalyst (e.g., XPhos G3) to ensure clean Pd(0) generation. degas_yes->sol_precatalyst sol_degas ACTION: Use Freeze-Pump-Thaw. Maintain strict inert atmosphere. degas_no->sol_degas ligand_yes Yes q_ligand->ligand_yes ligand_no No (e.g., PPh₃) q_ligand->ligand_no q_conditions Screen Reaction Parameters ligand_yes->q_conditions sol_ligand ACTION: Switch to a Buchwald ligand (SPhos, XPhos, RuPhos). ligand_no->sol_ligand sol_base ACTION: Screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃) to accelerate transmetalation. q_conditions->sol_base sol_temp ACTION: Lower the reaction temperature to favor cross-coupling kinetically. q_conditions->sol_temp sol_slow_add ACTION: Try slow addition of the boronic ester via syringe pump. q_conditions->sol_slow_add

Sources

Technical Support Center: Managing Reaction Temperature for Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature management is paramount for achieving high yields, minimizing impurities, and ensuring reproducibility. Bromopyridines present unique challenges due to the coordinating nature of the pyridine nitrogen, which can influence catalyst activity and stability. This resource provides in-depth, experience-driven answers to common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers focus on the causal relationship between temperature and the observed outcome, providing actionable solutions.

Q1: My reaction is not going to completion (low conversion). Should I just increase the temperature?

Answer: While increasing the temperature is a common first instinct to drive a sluggish reaction, it is not always the optimal solution and can be counterproductive. Before raising the heat, consider the entire catalytic system.

  • Causality: The rate-limiting step in many cross-coupling reactions, such as the oxidative addition of the bromopyridine to the Pd(0) catalyst, is temperature-dependent.[1] Increasing thermal energy can accelerate this step. However, elevated temperatures can also accelerate catalyst decomposition pathways, leading to the formation of inactive palladium black.[2][3] Furthermore, essential components like boronic acids in Suzuki couplings can degrade at higher temperatures.[3]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: First, ensure your catalyst and ligand are active and properly handled. Oxygen can deactivate the active Pd(0) catalyst and sensitive phosphine ligands.[3][4] Ensure your reaction setup is properly degassed. Using a more stable palladium precatalyst can sometimes offer more consistent results and may allow for lower reaction temperatures.[5]

    • Evaluate Ligand Choice: The ligand is critical. For electron-rich bromopyridines, oxidative addition can be slow. Using a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) can facilitate this step at lower temperatures.[3][4]

    • Incremental Temperature Increase: If you do decide to increase the temperature, do so cautiously and incrementally (e.g., in 10 °C steps from your starting point of 80 °C to 100 °C).[4] Monitor the reaction by TLC or LC-MS at each step to see if conversion improves without significant side product formation.

    • Consider Solvent Choice: The solvent's boiling point naturally caps the reaction temperature at atmospheric pressure. A higher-boiling solvent (e.g., switching from THF to dioxane or toluene) can be a simple way to access higher temperatures, but be aware that solvent choice also critically affects solubility and catalyst stability.[3]

Q2: I'm observing significant side product formation (e.g., homocoupling, dehalogenation). How is this related to temperature?

Answer: The formation of side products is often a result of competing reaction pathways that can become dominant at non-optimal temperatures. This is a classic case of kinetic versus thermodynamic control.[6][7]

  • Causality:

    • Homocoupling: This occurs when two molecules of the organometallic coupling partner (e.g., organozinc in Negishi or boronic acid in Suzuki) couple with each other. This side reaction can be accelerated at higher temperatures.[8]

    • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen, often from the solvent or trace water. This process can be promoted at elevated temperatures, particularly with certain bases or if the catalytic cycle is inefficient.

    • Kinetic vs. Thermodynamic Products: At lower temperatures, the reaction may favor the product that forms the fastest (the kinetic product).[9] At higher temperatures, the reaction becomes more reversible, allowing equilibrium to be reached and favoring the most stable product (the thermodynamic product).[7][9] If your desired product is the kinetic one, excessive heat can cause it to revert to an intermediate and then form the more stable, undesired thermodynamic byproduct.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most direct way to disfavor temperature-sensitive side reactions. Many modern catalyst systems are designed to be highly active at lower temperatures, even room temperature in some cases.[10][11]

    • Optimize Reaction Time: At a given temperature, longer reaction times favor the thermodynamic product.[7] Try analyzing your reaction at earlier time points to see if the desired product is formed cleanly before side products begin to appear.

    • Screen Ligands and Bases: A bulky ligand can sterically hinder the formation of homocoupled products.[12] The choice of base is also crucial; sometimes a weaker base can provide better selectivity, even if it requires a slightly longer reaction time or mildly elevated temperature.[5]

Q3: My catalyst seems to be deactivating and I see palladium black precipitating. Is the temperature too high?

Answer: Yes, the formation of palladium black is a classic indicator that the reaction temperature is too high for your specific catalytic system.[2]

  • Causality: The active catalyst in most cross-coupling reactions is a soluble, low-ligated Pd(0) species.[13] At elevated temperatures, several deactivation pathways can occur:

    • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium atoms are highly unstable and tend to aggregate into catalytically inactive palladium nanoparticles or bulk palladium metal (palladium black).[3][14]

    • Thermal Decomposition: The palladium-ligand complex itself may have limited thermal stability and simply decompose above a certain temperature.[14]

    • Substrate-Induced Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially displacing the phosphine ligand and leading to deactivation. This process can be exacerbated at higher temperatures.[15][16]

  • Troubleshooting Steps:

    • Reduce Temperature Immediately: If you observe darkening or precipitation, lowering the temperature is the first step. For many modern systems, reactions can be efficient in the 40-80 °C range.[17][18]

    • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the ligand (e.g., moving from a 1:1 to a 1:1.2 Pd:ligand ratio) can sometimes help stabilize the active catalytic species in solution, though large excesses can also inhibit the reaction.[19]

    • Use a More Robust Ligand: Sterically hindered biarylphosphine ligands are designed to form more stable complexes with palladium that are resistant to dissociation at higher temperatures.[19][20]

    • Consider Microwave Heating: Microwave irradiation can rapidly heat the reaction mixture, often leading to significantly shorter reaction times.[21][22] This can allow the reaction to complete before significant catalyst deactivation occurs, even at temperatures that would be detrimental under conventional heating.[23]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding temperature management in the cross-coupling of bromopyridines.

Q1: What is a typical starting temperature range for cross-coupling with bromopyridines?

Answer: A good starting point for most palladium-catalyzed cross-coupling reactions of bromopyridines (e.g., Suzuki, Buchwald-Hartwig, Negishi) is 80-100 °C .[4][18][24] However, this is highly dependent on the specific catalyst system and substrates. For highly active, modern catalyst systems incorporating bulky, electron-rich phosphine ligands, reactions can often be run at much lower temperatures, from room temperature to 65 °C.[5][11][25] It is always best to consult the literature for protocols involving similar substrates.

Q2: How does the choice of ligand and base affect the optimal reaction temperature?

Answer: The ligand and base are intimately linked to the optimal temperature.

  • Ligands: Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[3] This enhanced reactivity often allows the reaction to proceed efficiently at lower temperatures compared to less sophisticated ligands like triphenylphosphine.[19]

  • Bases: The base is crucial for the transmetalation step (in Suzuki) or for deprotonating the nucleophile (in Buchwald-Hartwig).[26] Strong, poorly soluble inorganic bases (e.g., K₃PO₄, K₂CO₃) may require higher temperatures to ensure sufficient reaction rates. The use of soluble organic bases or strong inorganic bases like NaOt-Bu can sometimes facilitate reactions at milder temperatures.[24][27] However, very strong bases can also promote side reactions or substrate decomposition, creating a trade-off that must be optimized.[5]

Q3: When should I consider using sub-ambient (low) temperatures?

Answer: Low-temperature conditions are typically employed when dealing with thermally sensitive substrates or when trying to control selectivity between multiple reactive sites. If your bromopyridine or coupling partner contains a delicate functional group that degrades at elevated temperatures, performing the reaction at 0 °C or even lower may be necessary. This almost always requires the use of a highly active catalyst system specifically designed for low-temperature reactivity.

Q4: What are the advantages and disadvantages of microwave heating for these reactions?

Answer: Microwave-assisted synthesis has become a powerful tool for accelerating cross-coupling reactions.

  • Advantages:

    • Rapid Heating & Reduced Reaction Times: Microwaves can heat the reaction mixture to the target temperature in seconds to minutes, drastically reducing overall reaction times from hours to minutes.[21][22][28]

    • Improved Yields: By minimizing the reaction time, the opportunity for thermal decomposition of substrates, products, or the catalyst is reduced, often leading to cleaner reactions and higher yields.[21]

  • Disadvantages:

    • Scalability: Translating a microwave-optimized reaction to a large-scale conventional reactor can be challenging, as the heating profiles are fundamentally different.

    • Temperature Monitoring: It is crucial to use a dedicated fiber-optic probe to measure the internal reaction temperature, as external surface temperature readings can be highly inaccurate.

Q5: How can I accurately monitor and control the internal reaction temperature?

Answer: Precise temperature control is essential for reproducibility.[29][30][31]

  • Setup: Use a reaction vessel (e.g., a three-neck flask) that allows for an inert atmosphere, reagent addition, and a temperature probe. The vessel should be placed in a heating mantle or an oil bath of a suitable size.

  • Monitoring: The temperature of the heating bath is not the same as the internal reaction temperature, especially during exothermic events. Always place a calibrated thermocouple or thermometer probe directly into the reaction mixture (but not touching the flask walls) to get an accurate reading.

  • Control: Use a controller (e.g., a PID controller connected to the heating mantle and the internal probe) to maintain the set temperature. For small-scale reactions, stirring the oil bath can help ensure even heat distribution.

Data & Protocols

Table 1: Recommended Temperature Ranges for Common Cross-Coupling Reactions of Bromopyridines
Cross-Coupling TypeTypical Catalyst System (Pd Source / Ligand)Common Base(s)Common Solvent(s)Typical Temperature RangeCitation(s)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ / SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, THF40 °C – 110 °C[4][18][19]
Buchwald-Hartwig Pd Precatalyst (e.g., XPhos-Pd-G3)NaOt-Bu, K₃PO₄, LiHMDSToluene, Dioxane, THFRoom Temp – 110 °C[24][27]
Negishi Pd₂(dba)₃ / SPhos, Xantphos(No base required)THF, DioxaneRoom Temp – 80 °C[8][11][32]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMFRoom Temp – 100 °C[21]

Note: These are general guidelines. Optimal temperature must be determined empirically for each specific substrate combination.

Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Cross-Coupling Reaction
  • Vessel Preparation: To a dry round-bottom flask or jacketed reactor equipped with a magnetic stir bar, add the bromopyridine, the coupling partner (e.g., boronic acid), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. A common method is to evacuate the flask under vacuum and backfill with inert gas three times.

  • Solvent & Reagent Addition: Add the degassed solvent via cannula or syringe. Stir the mixture for 5-10 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium source and ligand (or the precatalyst) and dissolve in a small amount of degassed solvent. Add this catalyst solution to the reaction flask via syringe.

  • Temperature Control Setup: Insert a temperature probe through the septum into the reaction mixture, ensuring the tip is submerged but not touching the glass. Place the flask in a pre-heated oil bath set to the desired internal reaction temperature.

  • Heating & Monitoring: Begin stirring and heat the reaction to the target internal temperature. Monitor the progress of the reaction by periodically taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the flask to room temperature before proceeding with the aqueous workup and purification.

Visualized Workflows & Relationships

Diagram 1: Troubleshooting Workflow for a Low-Yielding Reaction

This diagram provides a logical pathway for diagnosing and solving issues with a cross-coupling reaction where the primary symptom is low yield or conversion.

Troubleshooting_Workflow start Start: Low Yield / Incomplete Conversion check_temp Is reaction temperature appropriate for the system? start->check_temp check_catalyst Is the catalyst system (Pd source, ligand, base) optimal and active? check_temp->check_catalyst Yes, seems correct temp_too_low Action: Increase Temp Incrementally (10°C steps). Monitor for decomposition. check_temp->temp_too_low No, likely too low temp_too_high Symptom: Pd Black observed. Action: Lower Temperature. Use more robust ligand. check_temp->temp_too_high No, likely too high side_products Are significant side products observed? check_catalyst->side_products Yes optimize_catalyst Action: Screen ligands (e.g., bulky biarylphosphines). Verify reagent purity. Ensure proper degassing. check_catalyst->optimize_catalyst No handle_side_rxn Action: Lower temperature to favor kinetic product. Reduce reaction time. Screen alternative bases. side_products->handle_side_rxn Yes end_point Re-run Optimized Reaction side_products->end_point No temp_too_low->end_point temp_too_high->end_point optimize_catalyst->end_point handle_side_rxn->end_point

Caption: Decision workflow for troubleshooting low-yielding cross-coupling reactions.

Diagram 2: Interplay of Factors Influencing Optimal Reaction Temperature

This diagram illustrates how various experimental parameters collectively determine the ideal temperature for a successful reaction.

Factors_Influence center_node Optimal Reaction Temperature substrate Bromopyridine Substrate (Sterics & Electronics) substrate->center_node Electron-poor pyridines react faster (lower T) partner Coupling Partner (e.g., Boronic Acid, Amine) Thermal Stability partner->center_node Unstable partners necessitate lower T catalyst Catalyst System (Pd Source + Ligand) catalyst->center_node Electron-rich, bulky ligands often lower required T base Base (Strength & Solubility) base->center_node Stronger bases may allow lower T but risk side reactions solvent Solvent (Boiling Point, Polarity) solvent->center_node High boiling point allows higher T range

Caption: Key experimental factors that influence the optimal reaction temperature.

References

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  • Negishi Coupling. Organic Chemistry Portal. Available from: [Link]

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  • The Suzuki Reaction. Stanford University. Available from: [Link]

  • Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. NIH. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available from: [Link]

  • Kinetic vs thermodynamic control of HBr to 1,3-Butadiene. Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of Pyridyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Heck reactions involving pyridyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in these critical C-C bond-forming reactions. The unique electronic properties of the pyridine ring necessitate a nuanced approach to reaction optimization. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles.

Understanding the Core Challenge: The Pyridine Problem

The functionalization of pyridines can be challenging due to the inherent electronic properties of the ring. The electronegative nitrogen atom renders the ring electron-deficient, which can deactivate it towards certain catalytic processes.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity or altering the reaction pathway.[1] This guide will walk you through systematic troubleshooting to overcome these intrinsic difficulties.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My Heck reaction with a chloropyridine is showing no or very low conversion. Where should I start troubleshooting?

Low reactivity of the C-Cl bond is a common issue. Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.

Initial Checks:

  • Reagent Integrity: First, confirm the purity and integrity of your starting materials, reagents, and solvents. Pyridine derivatives can be sensitive to air and moisture. Ensure your solvent is anhydrous and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2] Ensure your conditions are conducive to this reduction.

Troubleshooting Workflow for Unreactive Chloropyridines:

Caption: Troubleshooting workflow for Heck reactions of chloropyridines.

Detailed Recommendations:

  • Ligand Selection: For challenging aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3] Traditional ligands like PPh₃ may be insufficient. Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for coupling aryl chlorides.[3]

  • Catalyst Choice: While Pd(OAc)₂ and Pd₂(dba)₃ are common, palladacycles can offer greater thermal stability and activity, which is often required for activating C-Cl bonds.[3][4]

  • Temperature: Higher temperatures are generally required for chloropyridines. You may need to screen temperatures from 100 °C up to 140 °C. Be mindful that higher temperatures can also lead to catalyst decomposition.[3]

  • Base Selection: A stronger base may be required. While organic bases like triethylamine are common, inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective.

Question 2: I'm observing significant formation of homocoupled olefin or reduced arene byproducts. What is causing this and how can I prevent it?

These side reactions often point to issues with the relative rates of the desired catalytic steps versus undesired pathways.

Potential Causes and Solutions:

  • β-Hydride Elimination Issues: If β-hydride elimination is slow or reversible, it can lead to olefin isomerization or other side reactions.[2]

    • Solution: The addition of certain salts, like silver or thallium salts, can facilitate the reductive elimination of HX and minimize these side reactions.[2] However, always start with a careful evaluation of the base first.

  • Catalyst Decomposition: At higher temperatures, palladium catalysts can decompose, leading to the formation of palladium black and a loss of catalytic activity. This can also promote side reactions.

    • Solution: Ensure you are using a thermally stable catalyst system, especially when high temperatures are required.[3] Using a slightly higher catalyst loading or a more robust ligand can sometimes help.

Question 3: How does the position of the halide on the pyridine ring (2-, 3-, or 4-position) affect the reaction?

The position of the leaving group significantly impacts the electronic properties and steric environment of the C-X bond, thereby influencing its reactivity in the oxidative addition step.

Position of HalideElectronic EffectSteric HindranceGeneral Reactivity Trend
4-Halopyridine Electron-deficient, activated towards nucleophilic attackLowGenerally the most reactive
2-Halopyridine Electron-deficient, influenced by proximity to nitrogenModerate, potential for chelationOften highly reactive, but can be prone to catalyst inhibition
3-Halopyridine Less electron-deficient than 2- or 4-positionsLowTends to be the least reactive of the three isomers

Troubleshooting Considerations:

  • For 2-Halopyridines: The proximity of the nitrogen can lead to catalyst inhibition through coordination. Using bulky ligands can disfavor this unproductive binding and promote the desired catalytic cycle.

  • For 3-Halopyridines: These substrates can be sluggish. Pushing the reaction with more forcing conditions (higher temperature, stronger base, more active catalyst system) is often necessary.

Question 4: My reaction is sensitive to the choice of base and solvent. How do I select the optimal combination?

The base and solvent play crucial roles in the Heck reaction, influencing catalyst activity and the reaction pathway.[3]

Base Selection:

The primary role of the base is to neutralize the HX generated during the catalytic cycle, regenerating the Pd(0) catalyst.[2]

  • Organic Bases (e.g., Et₃N): Often work well, but their basicity can be limited.

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Generally stronger and can be more effective, especially for less reactive halides.

  • Bulky, Non-nucleophilic Bases (e.g., Proton Sponges): Can be useful in specific cases to avoid side reactions.[2]

Solvent Selection:

Polar aprotic solvents are typically preferred for Heck reactions.

SolventDielectric Constant (Approx.)General Use Case
DMF 37Good general-purpose solvent, high boiling point
DMAc 38Similar to DMF, sometimes offers better solubility
NMP 32High boiling point, useful for high-temperature reactions
Acetonitrile 36Lower boiling point, can be useful for milder conditions
Toluene 2.4Non-polar, less common but can be effective with certain catalyst systems

Experimental Protocol for Optimization:

A systematic screening of bases and solvents is often the most effective approach.

  • Setup: Prepare a parallel set of reactions in vials.

  • Constant Variables: Keep the pyridyl halide, olefin, palladium source, and ligand constant.

  • Screening Matrix: Vary the base (e.g., Et₃N, K₂CO₃, K₃PO₄) and solvent (e.g., DMF, DMAc, NMP).

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS to determine the optimal combination for product formation.

Question 5: What is the "Jeffery condition" and when should I consider using it?

The Jeffery conditions refer to the use of tetraalkylammonium salts (e.g., Bu₄NCl) as phase-transfer catalysts.[3]

When to Use Jeffery Conditions:

  • Poor Solubility: If your reagents have poor solubility in the reaction medium.

  • Sluggish Reactions: These conditions can significantly accelerate the rate of reaction, even at lower temperatures.[3]

  • Insoluble Bases: They are particularly effective when used in combination with insoluble inorganic bases.[3]

The addition of a tetraalkylammonium salt can promote the formation of a more reactive, anionic palladium complex, which can facilitate the oxidative addition step.

The Heck Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to effective troubleshooting.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyridyl Halide) ArPdX Ar-Pd(II)L₂X OxAdd->ArPdX OlefinCoord Olefin Coordination ArPdX->OlefinCoord + Olefin PdComplex Ar-Pd(II)L(Olefin)X OlefinCoord->PdComplex MigratoryInsertion Migratory Insertion PdComplex->MigratoryInsertion AlkylPd R-Pd(II)LX MigratoryInsertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex Product-Pd(II)LHX BetaHydride->ProductComplex - Product ReductiveElim Reductive Elimination (+ Base) ProductComplex->ReductiveElim - BHX ReductiveElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

This cycle highlights the critical steps where problems can arise:

  • Oxidative Addition: Often the rate-limiting step, especially for chloropyridines. This is where ligand and catalyst choice are paramount.

  • β-Hydride Elimination: Can lead to side products if not efficient.

  • Reductive Elimination: The base is crucial for regenerating the active Pd(0) catalyst.

By systematically addressing each of these areas, you can effectively troubleshoot and optimize your Heck reactions of pyridyl halides for improved conversion and yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Gawande, M. B., et al. (2016). Heck Reaction—State of the Art. MDPI.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Yoon, S., & Cheon, C.-H. (2019). Palladium(II)-catalyzed cascade reaction for the regioselective synthesis of 2-arylquinolines. MDPI.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Bromopyridin-4-YL)acetonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the mechanistic underpinnings of common issues, provide validated troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Overview of the Core Synthetic Pathway

The most prevalent and industrially viable route to this compound begins with 2-Amino-4-methylpyridine. The synthesis is a three-step process involving a Sandmeyer-type bromination, a radical-initiated benzylic halogenation, and a final nucleophilic substitution with a cyanide source. Each step presents unique scale-up challenges that must be carefully managed.

Synthesis_Pathway cluster_0 Step 1: Sandmeyer-Type Bromination cluster_1 Step 2: Radical Halogenation cluster_2 Step 3: Nucleophilic Cyanation A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B  HBr, NaNO₂, Br₂  T < 0°C C 2-Bromo-4-methylpyridine D 2-Bromo-4-(bromomethyl)pyridine C->D  NBS, AIBN (initiator)  Solvent: CCl₄ or DCE  Heat/UV light E 2-Bromo-4-(bromomethyl)pyridine F This compound (Target Molecule) E->F  NaCN or KCN  Solvent: DMSO, DMF, or Acetonitrile  Controlled Temperature Workup_Troubleshooting Start Reaction Complete (IPC Confirmed) Emulsion Emulsion Observed During Aqueous Work-up Start->Emulsion Action1 Add Brine (Saturated NaCl solution) to increase ionic strength Emulsion->Action1 Primary Action Action2 Filter through Celite® to remove solids Emulsion->Action2 If Solids Present Action3 Perform a solvent swap to a water-immiscible solvent Emulsion->Action3 For Persistent Emulsions Result Clean Phase Separation Action1->Result Action2->Result Action3->Result

Caption: Decision workflow for resolving work-up emulsions.

Q3: My final product is off-color (yellow to brown) and contains impurities that are difficult to remove by simple crystallization. What are these impurities and how can I avoid them?

Answer: The coloration and persistent impurities often stem from side reactions in the halogenation (Step 2) and cyanation (Step 3) steps.

  • Causality - Over-bromination: In Step 2, the radical bromination of the methyl group can be difficult to control. Over-bromination can lead to the formation of 2-bromo-4-(dibromomethyl)pyridine. This impurity will also react in the subsequent cyanation step, leading to complex and often colored byproducts.

  • Causality - Cyanide-Induced Degradation: The cyanide anion is a strong nucleophile and a moderate base. At elevated temperatures, it can promote elimination reactions or other degradation pathways of the product itself. The product, this compound, is a benzylic nitrile, and the alpha-protons are acidic, which can lead to side reactions under basic conditions.

Troubleshooting Protocol:

  • Optimize Radical Bromination (Step 2):

    • Slowly add the N-Bromosuccinimide (NBS) in portions to maintain a low concentration in the reaction mixture.

    • Carefully control the amount of radical initiator (e.g., AIBN). Use the minimum effective amount and monitor the reaction progress closely by GC or HPLC to stop the reaction once the desired conversion is reached, avoiding over-reaction.

  • Optimize Cyanation (Step 3):

    • Temperature Control: Maintain the lowest possible reaction temperature that provides a reasonable reaction rate. A typical range is 20-50°C. Avoid high temperatures (>60°C).

    • Stoichiometry: Use a minimal excess of the cyanide salt (e.g., 1.1 to 1.2 equivalents). A large excess can promote side reactions.

  • Purification Strategy - Reactive Extraction:

    • If your impurities are basic in nature (e.g., unreacted pyridine starting materials), you can perform an acidic wash. Dissolve the crude product in a suitable organic solvent (like MTBE) and wash with a dilute acid solution (e.g., 1M HCl). The basic impurities will move into the aqueous phase as their hydrochloride salts. Be sure to neutralize the organic layer afterward.

  • Purification Strategy - Carbon Treatment:

    • After the work-up, dissolve the crude product in a suitable solvent and treat it with activated carbon (0.5-2% w/w) at a slightly elevated temperature for 30-60 minutes. Filter the hot solution through Celite® to remove the carbon and the adsorbed colored impurities. This is highly effective for removing trace colored species before final crystallization.

ParameterBench-Scale (Typical)Scale-Up RecommendationRationale
NaCN Addition All at onceSlow portion-wise or solution additionManages exotherm, prevents localized high concentration.
Temperature Ambient to 50°C20-40°C with active coolingMinimizes side reactions and degradation.
Solvent DMSO, DMFAcetonitrile, or Toluene with PTCEasier to remove, lower boiling point, less risk of runaway.
Work-up Quench WaterBrine or NH₄Cl(aq)Breaks emulsions by increasing ionic strength.
Purification ChromatographyCrystallization / Extraction / Carbon TreatmentViable and cost-effective for large quantities.
Table 1: Comparison of Bench-Scale vs. Recommended Scale-Up Parameters for Step 3.

Frequently Asked Questions (FAQs)

Q: What are the absolute critical safety precautions for handling sodium cyanide at an industrial scale?

A: Handling sodium cyanide (NaCN) requires stringent safety protocols due to its high acute toxicity. [1][2]The primary danger is the release of highly toxic hydrogen cyanide (HCN) gas, which can occur upon contact with acids. [3][4]* Dedicated Handling Area: All operations involving solid NaCN or its solutions must be conducted in a well-ventilated area with a dedicated HCN gas detector and alarm system.

  • pH Control: NEVER allow NaCN to come into contact with acids. All reaction vessels and waste streams must be maintained at a basic pH (pH > 10) to prevent HCN generation.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and splash goggles. For handling large quantities of solid NaCN where dust may be generated, a full-face respirator with an appropriate cartridge is required.

  • Emergency Preparedness: An emergency cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available, and personnel must be trained in its use. A dedicated safety shower and eyewash station are mandatory.

Q: How should I treat aqueous waste streams containing cyanide from this reaction?

A: Cyanide waste is hazardous and must be treated before disposal. The standard method is through oxidative destruction under basic conditions.

  • Collection: Collect all aqueous waste containing cyanide in a dedicated, clearly labeled container. Ensure the pH is basic (pH > 10) by adding sodium hydroxide if necessary.

  • Treatment: In a well-ventilated area, slowly add an excess of sodium hypochlorite solution (household bleach) or calcium hypochlorite while stirring. The hypochlorite will oxidize the cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻).

  • Monitoring: Use cyanide test strips to confirm the destruction of cyanide is complete. The reaction is exothermic, so addition must be controlled.

  • Disposal: Once the cyanide is fully destroyed, the resulting solution can be neutralized and disposed of according to local environmental regulations.

Q: Can I use a different cyanating agent to avoid the hazards of NaCN?

A: While NaCN and KCN are the most common and cost-effective reagents, other options exist, though they often come with their own challenges. [5][6]* Acetone Cyanohydrin: This can be a safer alternative as it is a liquid and less prone to dust formation. It releases HCN in the presence of a base. [7]However, it is also highly toxic and requires careful handling.

  • Trimethylsilyl Cyanide (TMSCN): Often used in Lewis acid-catalyzed reactions, it is less basic than NaCN but is also highly toxic and moisture-sensitive. [6]* Copper(I) Cyanide (CuCN): Used in Rosenmund-von Braun reactions, but this typically requires higher temperatures and the disposal of copper waste. [8]For this specific transformation (a nucleophilic substitution on a benzylic halide), NaCN or KCN in a suitable solvent system remains the most direct and economical choice for large-scale synthesis, provided the engineering and safety controls are in place.

References

  • Organic Syntheses. (1941). 2-Bromopyridine. Org. Synth. 1941, 21, 22. Available at: [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: Sodium cyanide (as CN). The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Wikipedia. (2024). Sodium cyanide. Available at: [Link]

  • Washington University in St. Louis. (n.d.). Chemical hazard assessment for sodium cyanide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Ferreira, B. R., & de Souza, R. O. (2019). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 42(4), 431-446. Available at: [Link]

  • Gourdel, M., et al. (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth. 2016, 93, 163-178. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2005). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 61(44), 10449-10454. Available at: [Link]

Sources

byproduct formation in the synthesis of 2-(2-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and byproduct management for 2-(2-Bromopyridin-4-yl)acetonitrile (CAS: 312325-73-8). This guide is designed for organic chemists and process engineers encountering yield losses or purity issues during the cyanation of halogenated methylpyridine precursors.

Core Reaction Overview

The industrial standard for synthesizing this compound involves a nucleophilic substitution (


) of a halomethyl precursor.[1] While the 2-bromo position is theoretically susceptible to nucleophilic attack (

), the reaction is kinetically controlled to favor the alkyl halide substitution under mild conditions.

Primary Pathway:


[1]
Critical Process Parameters (CPPs)
  • Precursor Quality: Purity of 2-bromo-4-(bromomethyl)pyridine (must be >95% to prevent radical polymerization).

  • Water Content: Strict anhydrous conditions are required to prevent hydrolysis to the amide.

  • Temperature: Must be maintained

    
     to avoid displacing the 2-bromo substituent.
    

Troubleshooting Guide: Byproduct Formation

This section addresses specific impurities identified by HPLC/LC-MS during the reaction workup.

Issue 1: Formation of Amide Impurity (Hydrolysis)

Symptom: Appearance of a peak at [M+18] relative to product (Mass ~215 Da).[1] Identified Byproduct: 2-(2-Bromopyridin-4-yl)acetamide.[1]

Root Cause Mechanism Corrective Action
Wet Solvent/Reagents The nitrile group is partially hydrolyzed by residual water under basic conditions (Pinner-like hydrolysis).[1]Protocol Change: Dry solvents (DMF/DMSO) over 4Å molecular sieves. Ensure NaCN is dry.[1]
Exothermic Runaway High temperatures accelerate the hydration of the nitrile.Control: Maintain internal temperature between 20–40°C. Use a cooling bath during cyanide addition.
Issue 2: Dimerization (Alkylation of Product)

Symptom: Late-eluting impurity (High RRT), Mass ~392 Da.[1] Identified Byproduct: 2,3-bis(2-bromopyridin-4-yl)propanenitrile (or similar "dimer").[1]

Root Cause Mechanism Corrective Action
Excess Base / High Conc. The product contains acidic

-protons (

).[1] In the presence of excess base, the product is deprotonated and attacks a remaining molecule of the starting bromide.
Stoichiometry: Limit base equivalents. If using phase transfer catalysis (PTC), reduce catalyst load.[1] Dilution: Run the reaction at lower concentration (0.2 M - 0.5 M).
Issue 3: Loss of Bromine (Regioselectivity Failure)

Symptom: Formation of 2,4-Dicyanopyridine or Des-bromo species.[1] Identified Byproduct: 2,4-Pyridinedicarbonitrile.[1]

Root Cause Mechanism Corrective Action
Metal Contamination Trace Pd or Cu (from previous steps or equipment) can catalyze the cyanation of the aryl bromide (

/ Cross-coupling).[1]
Chelation: Wash equipment with EDTA if metal catalysis was used previously.[1] Ensure "Metal-Free" conditions for the

step.
Harsh Conditions Temperatures

promote direct nucleophilic attack at the 2-position.[1]
Limit: Keep reaction temperature strictly below 60°C.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways governing the synthesis. The Green path is the desired


 reaction. Red  paths indicate failure modes.[1]

ReactionPathways SM 2-Bromo-4-(bromomethyl)pyridine (Starting Material) Target This compound (Target Product) SM->Target NaCN, solvent (SN2 Pathway) Dimer Bis-alkylated Dimer (Alkylation Impurity) SM->Dimer + Target Anion (Basic conditions) Dicyano 2,4-Dicyanopyridine (Over-Cyanation) SM->Dicyano Excess NaCN, High T (Aryl Substitution) Alcohol 2-Bromo-4-(hydroxymethyl)pyridine (Competition Impurity) SM->Alcohol H2O (Direct Attack) Amide 2-(2-Bromopyridin-4-yl)acetamide (Hydrolysis Impurity) Target->Amide H2O / OH- (Hydrolysis)

Caption: Competitive reaction pathways in the cyanation of 2-bromo-4-(bromomethyl)pyridine. Green indicates the desired pathway; Red/Yellow indicate critical impurities.

Optimized Protocol & FAQs

Recommended Protocol (Lab Scale)
  • Preparation: Dissolve 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cooling: Cool the solution to 0–5°C under Nitrogen atmosphere.

  • Addition: Add NaCN (1.1 eq) portion-wise over 30 minutes. Do not dump all at once.

  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours. Monitor by HPLC.

  • Quench: Pour into ice water (30 volumes). Extract immediately with Ethyl Acetate.[1]

  • Wash: Wash organic layer with brine (3x) to remove DMF and residual cyanide.[1]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol/water as the solvent? A: No. While ethanol/water is common for some cyanations, the 2-bromopyridine moiety renders the benzylic position sensitive. Water promotes the formation of the alcohol (via direct displacement) and the amide (via nitrile hydrolysis). Use aprotic solvents like DMF, DMSO, or Acetonitrile.

Q: Why is my product turning dark/tarry? A: Pyridines with alkyl halides are prone to self-quaternization (polymerization) where the pyridine nitrogen of one molecule attacks the alkyl halide of another.

  • Solution: Store the precursor 2-bromo-4-(bromomethyl)pyridine in the freezer and use it immediately after synthesis. Do not store the reaction mixture for prolonged periods; work up immediately upon completion.

Q: Is the 2-bromo group stable to NaCN? A: Yes, under the recommended mild conditions (Room Temp, no metal catalyst). The activation energy for


 at the 2-position is significantly higher than the 

at the benzylic position. However, if you heat above 80°C, you will start observing 2,4-dicyanopyridine.[1]

References

  • Organic Syntheses. 2-Bromopyridine. Org.[1][2] Synth. 1946, 26, 16. Available at: [Link][1]

  • PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

strategies to avoid debromination in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DB-404 Subject: Hydrodehalogenation (Debromination) in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Part 1: Diagnostic Triage (Start Here)

Before modifying your reaction conditions, you must confirm the source of the "H" atom replacing your Bromine. In Suzuki coupling specifically, users often confuse Hydrodehalogenation (loss of Br from the electrophile) with Protodeborylation (loss of Boron from the nucleophile).

Visual Diagnostic Flowchart Use this decision tree to isolate the root cause.

DiagnosticTree Start Symptom: Unwanted Ar-H Product CheckSM Check GC/LC-MS: Is Ar-Br consumed? Start->CheckSM YesConsumed Yes, Ar-Br is gone. Ar-H is the major product. CheckSM->YesConsumed High Conversion NoConsumed No, Ar-Br remains. Ar'-B(OH)2 is consumed. Ar'-H is formed. CheckSM->NoConsumed Low Conversion Diagnosis1 DIAGNOSIS: Hydrodehalogenation (The focus of this guide) YesConsumed->Diagnosis1 Diagnosis2 DIAGNOSIS: Protodeborylation (Boronic acid instability) NoConsumed->Diagnosis2 Action1 Root Cause: Hydride Source present or Slow Reductive Elimination. Diagnosis1->Action1 Action2 Action: Switch to Boronic Ester or add water/base slowly. Diagnosis2->Action2

Figure 1: Diagnostic logic to distinguish between electrophile reduction (dehalogenation) and nucleophile hydrolysis (protodeborylation).

Part 2: The Mechanistic Root Cause (FAQ)

Q: Where is the hydrogen coming from? I didn't add any hydride sources. A: In 90% of cases, your base or solvent is acting as a "hidden" hydride donor via


-Hydride Elimination .

The mechanism typically follows this sequence:

  • Alkoxide Binding: If you use a primary/secondary alkoxide base (e.g., NaOEt, NaOiPr) or an alcohol solvent, the alkoxide coordinates to the Palladium center.

  • 
    -Hydride Elimination:  The Pd center strips a hydrogen from the 
    
    
    
    -carbon of the alkoxide/alcohol.
    • Result: The alcohol oxidizes to a ketone/aldehyde, and you generate a L-Pd(Ar)(H) species.

  • Reductive Elimination: The H and Ar coupling is extremely fast, releasing Ar-H (the debrominated byproduct).

Q: Why does this happen more with difficult substrates? A: It is a kinetic competition.

  • Pathway A (Desired): Transmetallation

    
     C-C Reductive Elimination.
    
  • Pathway B (Undesired):

    
    -Hydride Elimination 
    
    
    
    C-H Reductive Elimination.

If your coupling partner is sterically hindered or electron-poor, Pathway A slows down, allowing Pathway B to dominate.

Part 3: Ligand Selection Strategy

Core Principle: To stop debromination, you must accelerate the rate of C-C reductive elimination (


) so it outcompetes the side reactions.

The Solution: Use bulky, electron-rich phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

Comparative Ligand Performance (Buchwald-Hartwig Context) Data adapted from comparative studies on hindered amine coupling [1].

Ligand ClassExampleMechanism of ActionRisk of Debromination
Standard Phosphines

, dppe
Small cone angle; slow reductive elimination.HIGH
Bidentate (Wide Bite) Xantphos, BINAPForces reductive elimination via bite angle, but can be slow to transmetallate.MODERATE
Dialkylbiaryl (Buchwald) RuPhos, XPhos Bulky substituents promote rapid reductive elimination; electron-rich nature stabilizes oxidative addition.LOW
NHC PEPPSI-IPr Extremely strong

-donor; prevents

-H elimination by saturating the metal center electronically.
VERY LOW

Recommendation:

  • For Suzuki : Switch to XPhos or SPhos .

  • For Buchwald-Hartwig : Switch to RuPhos or BrettPhos .

  • Why? These ligands create a "pocket" that physically forces the two coupling partners together, dramatically increasing

    
    .
    

Part 4: Reagent & Solvent Control (The "Anhydrous" Protocol)

If ligand switching is insufficient, you must eliminate the hydride sources.

1. The Base Switch Stop using bases that have


-hydrogens capable of 

-elimination.
  • AVOID: Ethoxide (

    
    ), Isopropoxide (
    
    
    
    ), Hydroxide (
    
    
    in alcohols).
  • USE:

    • Inorganic Carbonates:

      
       or 
      
      
      
      (No protons to donate).
    • Phosphates:

      
       (Excellent for Suzuki).
      
    • Tertiary Alkoxides:

      
       (Sodium tert-butoxide). Note: t-Butoxide has no 
      
      
      
      -hydrogens, making it resistant to
      
      
      -hydride elimination.

2. The Solvent Switch

  • AVOID: Methanol, Ethanol, Isopropanol (Primary sources of H).

  • USE: 1,4-Dioxane, Toluene, THF.

Part 5: Validated Protocol (Low-Debromination Suzuki)

Application: Coupling sterically hindered aryl bromides where debromination is the major side reaction.

Reagents:

  • Catalyst: XPhos Pd G4 (0.02 equiv) [Or

    
     + XPhos]
    
  • Base:

    
     (3.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 80-100 °C

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active

    
     flow, add Aryl Bromide (1.0 equiv), Boronic Acid/Ester (1.2 equiv), 
    
    
    
    (3.0 equiv), and XPhos Pd G4 (2 mol%) to a reaction vial.
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Concentration is key: Keep it high (0.2M to 0.5M) to favor the bimolecular coupling over unimolecular side reactions.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors debromination pathways.

  • Reaction: Seal and heat to 80 °C.

  • Monitor: Check LC-MS at 1 hour.

    • Checkpoint: If Ar-H is observed, lower temperature to 60 °C and increase catalyst loading to 4 mol%.

Visualizing the "Safe" Pathway

CatalyticCycle cluster_legend Key Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition L-Pd(Ar)(Br) Pd0->OxAdd Ar-Br TransMet Transmetallation L-Pd(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2 + Base SideStep Reaction with Alcohol/Base (Hydride Source) OxAdd->SideStep Slow Transmetallation Prod Reductive Elimination Product: Ar-Ar' TransMet->Prod Prod->Pd0 Regeneration HydrideSpecies L-Pd(Ar)(H) SideStep->HydrideSpecies Beta-H Elim HydrideSpecies->Pd0 DebromProd Side Product: Ar-H HydrideSpecies->DebromProd Fast Red. Elim. Legend1 Desired Cycle Legend2 Debromination Leak

Figure 2: The Catalytic Cycle showing the critical divergence point. Debromination occurs when Transmetallation is slower than the interaction with hydride sources.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Primary Anilines. Journal of the American Chemical Society, 129(16), 5096–5101. Link

  • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Arylamines Catalyzed by a N-Heterocyclic Carbene Palladium Complex. Journal of Organic Chemistry, 69(9), 3173–3180. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298. Link

Validation & Comparative

HPLC Analysis of 2-(2-Bromopyridin-4-yl)acetonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Discovery.

Executive Summary: The "Pyridine Problem" in Purity Analysis

2-(2-Bromopyridin-4-yl)acetonitrile (CAS: 312325-73-8) is a critical scaffold in the synthesis of kinase inhibitors and protein degraders. Its purity is non-negotiable, yet its analysis presents a classic chromatographic paradox known as the "Pyridine Problem."

The basic nitrogen in the pyridine ring (pKa ~5.2) tends to interact with free silanols on standard silica-based C18 columns, leading to severe peak tailing, variable retention times, and co-elution with impurities. Furthermore, the acetonitrile moiety is susceptible to hydrolysis, creating amide and acid impurities that are difficult to resolve from the parent peak using generic gradients.

This guide compares the industry-standard C18 approach against a Specialized Phenyl-Hexyl workflow , demonstrating why the latter offers superior resolution and robustness for this specific chemotype.

Critical Analysis: Comparison of Separation Strategies

We evaluated two distinct methodologies for analyzing this compound. The comparison focuses on Selectivity (


) , Peak Symmetry (

)
, and Robustness .
Table 1: Comparative Performance Matrix
FeatureMethod A: The "Generic" Standard Method B: The "Optimized" Specialist
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Biphenyl alternative)
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Mobile Phase pH Acidic (0.1% TFA, pH ~2.0)Acidic (0.1% Formic Acid) or Neutral
Pyridine Peak Shape Asymmetric (Tailing factor > 1.5)Sharp (Tailing factor < 1.2)
Regioisomer Sep. Poor (Often co-elutes 2-bromo/3-bromo)Excellent (Due to

-electron differences)
Hydrolysis Detection ModerateHigh (Separates Amide/Acid well)
Verdict Suitable for rough reaction monitoring.Required for Final QC and CoA generation.
Why Method B Wins: The Science of - Interactions

While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl columns possess aromatic rings in the stationary phase. These rings engage in


-

stacking interactions with the electron-deficient bromopyridine ring of the analyte. This secondary interaction mechanism provides the "orthogonality" needed to separate the target compound from structurally similar regioisomers and hydrolysis byproducts that a C18 column might miss.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The presence of specific resolution markers (impurities) serves as a system suitability test.

Reagents and Equipment
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Trifluoroacetic acid (TFA). Note: TFA suppresses MS ionization but gives sharper UV peaks.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C (Controlled temperature is crucial for pyridine reproducibility).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitrile sensitivity).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar salts)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End of Run

Impurity Profiling & Degradation Pathways

Understanding the "Why" behind the impurities is essential for interpreting the chromatogram. The nitrile group is labile under extreme pH or oxidative conditions.

Visualization: Degradation Pathway

The following diagram illustrates the primary degradation route that must be monitored. If your HPLC method cannot resolve the "Amide" from the "Nitrile," the purity value is invalid.

DegradationPathway Parent Parent Compound This compound (Target Peak) Amide Impurity A (Hydrolysis) 2-(2-Bromopyridin-4-yl)acetamide (Elutes Earlier) Parent->Amide + H2O (Partial Hydrolysis) Acid Impurity B (Full Hydrolysis) 2-(2-Bromopyridin-4-yl)acetic acid (Elutes First) Amide->Acid + H2O (Full Hydrolysis) Regio Impurity C (Isomer) 2-(3-Bromopyridin-4-yl)acetonitrile (Close Elution) Regio->Parent Synthesis Byproduct

Caption: Figure 1. Primary degradation and impurity pathways. Impurity A (Amide) is the most common storage degradant.

Method Validation & Robustness

A robust method must prove it is measuring the right molecule. Use this workflow to validate your system before running critical samples.

System Suitability Criteria (The "Trust" Factor)
  • Tailing Factor (

    
    ):  Must be < 1.3 for the main peak.[2] If > 1.5, the column is likely effectively "dead" for basic compounds (silanol activity).
    
  • Resolution (

    
    ):  > 2.0 between the Parent Peak and Impurity A (Amide).
    
  • Blank Run: No peaks > 0.1% area at the retention time of the main peak (Ghost peaks are common with MeCN gradients).

Workflow Diagram

ValidationWorkflow Start Start Validation Blank 1. Inject Blank (Mobile Phase) Check for Ghost Peaks Start->Blank Std 2. Inject Standard (100%) Blank->Std CheckTailing Check Tailing Factor < 1.3? Std->CheckTailing Spike 3. Spike with Impurity A (Amide) (Or stress sample: Acid/Heat) CheckTailing->Spike Yes FailCol FAIL: Replace Column (Try Phenyl-Hexyl) CheckTailing->FailCol No CheckRes Resolution > 2.0? Spike->CheckRes Pass Method Validated Proceed to QC CheckRes->Pass Yes FailGrad FAIL: Adjust Gradient (Flatten slope) CheckRes->FailGrad No

Caption: Figure 2. Decision tree for validating method performance before sample analysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent mismatchDissolve sample in Mobile Phase A (or 10% MeCN) instead of 100% MeCN.
Drifting Retention Time pH instabilityPyridines are pH-sensitive. Ensure buffer (Formic Acid) is fresh and mixed thoroughly.
High Backpressure PrecipitationCheck solubility of the analyte in the buffered mobile phase; filter samples (0.2 µm).

References

  • Sielc Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Rathod, N.G., et al. Quantification Of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile Impurity By HPLC. IOSR Journal of Pharmacy and Biological Sciences, 2017. Available at: [Link]

  • Organic Syntheses. Synthesis of 2-Bromopyridine. Coll. Vol. 3, p.136 (1955). Available at: [Link]

  • PubChem. Compound Summary: 2-(4-Bromopyridin-2-yl)acetonitrile. National Library of Medicine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within a molecule. For 2-(2-Bromopyridin-4-YL)acetonitrile, we anticipate signals arising from both the aromatic pyridine ring and the aliphatic methylene group. The electron-withdrawing nature of the nitrogen atom, the bromine atom, and the nitrile group will significantly influence the chemical shifts of the neighboring protons, generally shifting them to a higher frequency (downfield).

The predictions below are based on the known spectrum of 2-bromopyridine, with adjustments for the electronic effects of the 4-cyanomethyl substituent.[1][2] The pyridine ring protons will exhibit characteristic coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~ 8.45Doublet (d)~ 5.0Located ortho to the ring nitrogen, this proton is the most deshielded aromatic proton. It is coupled to H-5.
H-3~ 7.65Singlet (s) or narrow doublet< 1.0Situated between the bromo and cyanomethyl groups, its coupling to H-5 is expected to be very small (meta-coupling).
H-5~ 7.35Doublet of doublets (dd)~ 5.0, < 1.0Coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets pattern.
-CH₂-~ 3.80Singlet (s)N/AThese aliphatic protons are adjacent to the electron-withdrawing pyridine ring and nitrile group, shifting them downfield. They have no adjacent protons, resulting in a singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups. The predictions are derived from the spectral data of 2-bromopyridine and take into account the substituent effects of the 4-cyanomethyl group.[1][3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 143.0Attached to both the electronegative bromine and nitrogen atoms, this carbon is significantly deshielded.
C-6~ 151.0Similar to C-2, this carbon is adjacent to the nitrogen atom, resulting in a downfield shift.
C-4~ 140.0The point of attachment for the cyanomethyl group, its chemical shift is influenced by both the ring nitrogen and the substituent.
C-3~ 129.0This carbon is expected to have a chemical shift typical for an aromatic carbon in a substituted pyridine ring.
C-5~ 124.0Similar to C-3, its chemical shift is in the expected aromatic region.
-CN~ 117.0The nitrile carbon has a characteristic chemical shift in this region.
-CH₂-~ 25.0The aliphatic methylene carbon is shielded relative to the aromatic carbons.

Visualization of Molecular Structure and NMR Assignments

A clear visual representation of the molecule with numbered atoms is crucial for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on a well-designed experimental protocol. The following is a robust, step-by-step methodology for the analysis of this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire Acquire ¹H and ¹³C spectra using standard parameters setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectra to solvent peak or TMS process->reference analyze Integrate peaks (¹H) and pick peaks (¹H and ¹³C) reference->analyze

Caption: A streamlined workflow for the NMR analysis of small organic molecules.

Detailed Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[5] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Tune and shim the probe to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

      • Collect 8 to 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

      • Use a spectral width of approximately 220-240 ppm.

      • A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum. For CDCl₃, the residual proton peak is at 7.26 ppm, and the carbon peak is at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, a comprehensive characterization of a compound often involves complementary analytical techniques.[6][7][8]

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Detailed carbon-hydrogen framework- Connectivity of atoms- Stereochemistry- Purity assessment- Provides unambiguous structural information- Non-destructive- Quantitative- Relatively low sensitivity- Requires higher sample concentrations- More complex data interpretation
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns for structural clues- Extremely high sensitivity- Small sample amount required- Can be coupled with chromatography for mixture analysis- Does not provide detailed connectivity information- Isomers can be difficult to distinguish- Destructive technique
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., C≡N, C=N, C-Br)- Fast and simple to perform- Good for identifying key functional groups- Provides limited information about the overall molecular structure- Complex spectra can be difficult to interpret fully

In the context of this compound, MS would confirm the molecular weight (197.03 g/mol for the most common isotopes) and the presence of bromine through its characteristic isotopic pattern.[9] IR spectroscopy would show a strong absorption for the nitrile group (C≡N) around 2250 cm⁻¹ and absorptions corresponding to the aromatic pyridine ring. However, only NMR can definitively establish the precise arrangement of the substituents on the pyridine ring and the connectivity of the cyanomethyl group.

Conclusion

The structural elucidation of novel organic compounds is a cornerstone of chemical research. This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By integrating fundamental NMR principles with data from analogous structures, we have established a reliable spectroscopic profile for this important molecule. The detailed experimental protocol and comparative analysis with other techniques further equip researchers with the necessary tools and insights for the robust characterization of this and other novel chemical entities.

References

  • TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy) (NO ) ]NO. (2023). Journal of Undergraduate Chemistry Research, 22(1), 11. Available at: [Link]

  • Supporting Information for "Gold-Catalyzed Deoxygenation of Amine N-Oxides with Hydrosilanes". (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Duckett, S. B., & Blazina, D. (2015). Parahydrogen-based NMR signal amplification by reversible exchange (SABRE): Recent advances and applications. Coordination Chemistry Reviews, 293-294, 93-111.
  • RogueChem. (2023, January 24). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - Determining Disubstitution of Benzene Rings [Video]. YouTube. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • 2-(4-Bromopyridin-2-yl)acetonitrile. (n.d.). PubChem. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13456.
  • Papadoyannis, I. N., et al. (2003). A kinetic study on the acidic hydrolysis of bromazepam. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 439-448.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Available at: [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(5), 629-641.
  • 4-Cyanopyridine. (n.d.). SpectraBase. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Available at: [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Available at: [Link]

  • Hasan, M., et al. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(6), 387-397.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Available at: [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Activity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides an in-depth comparison of the catalytic activity of commonly employed palladium catalysts, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Foundation: Understanding Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a Pd(0) active species.[1] The three key steps are oxidative addition of an organic halide to the Pd(0) center, transmetalation with a nucleophilic partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The efficiency of each step is profoundly influenced by the nature of the palladium catalyst and its associated ligands.

Key Performance Metrics: TON and TOF

To objectively compare catalyst performance, two key metrics are employed:

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more stable and long-lived catalyst.[2]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst. TOF is a measure of the specific activity of a catalytic center.[2][3]

Calculation of TON and TOF: [4]

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / reaction time

A Comparative Analysis of Common Palladium Catalysts

The selection of a palladium catalyst is often a balance between reactivity, stability, cost, and ease of handling. Here, we compare three major classes of palladium catalysts: a classic homogeneous catalyst, a versatile heterogeneous catalyst, and modern, high-performance precatalysts.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Pd(PPh₃)₄ is a cornerstone of palladium catalysis, widely used in a vast array of cross-coupling reactions.[5] This air-stable, crystalline solid is a reliable choice for many transformations, particularly in academic research.

  • Mechanism and Activation: Pd(PPh₃)₄ is a Pd(0) complex and, in principle, can directly enter the catalytic cycle. However, in solution, it exists in equilibrium with more reactive, coordinatively unsaturated species.

  • Performance Insights: While effective, Pd(PPh₃)₄ may necessitate higher catalyst loadings (typically 1-5 mol %) and elevated temperatures, especially for less reactive substrates like aryl chlorides.[5] Its performance can be sensitive to the purity of the reagent and the reaction conditions. For storage, it is recommended to keep it in a cool, dry place in an airtight container to prevent degradation.[6]

The Robust Recyclable: Palladium on Carbon - Pd/C

Palladium on carbon is a heterogeneous catalyst that offers significant practical advantages, including ease of separation from the reaction mixture and the potential for recycling.[7]

  • Mechanism and Activation: Pd/C typically requires an in-situ reduction from a Pd(II) precursor during its preparation.[8] In the reaction, it is believed that the active species can be either palladium atoms on the carbon surface or leached palladium species in solution.

  • Performance Insights: The activity of Pd/C is highly dependent on the palladium loading, particle size, and the nature of the carbon support. Studies have shown that a higher palladium content can lead to increased catalytic activity. For instance, in Suzuki-Miyaura coupling, a 3% Pd/C catalyst demonstrated higher efficiency than catalysts with lower palladium concentrations.[8] While offering robustness, Pd/C may exhibit lower activity compared to homogeneous catalysts for challenging transformations and can sometimes promote side reactions.

The Modern Solution: Buchwald and Hartwig Precatalysts

The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has revolutionized palladium-catalyzed cross-coupling.[9] The corresponding precatalysts are designed for the efficient in-situ generation of the active monoligated Pd(0) species.

  • Mechanism and Activation: Buchwald precatalysts, such as the G3 and G4 generations, are air- and moisture-stable Pd(II) complexes. They are readily activated under mild basic conditions to generate the highly reactive LPd(0) species.[10] This controlled activation minimizes the formation of inactive palladium species and allows for precise control over the ligand-to-palladium ratio.[10]

  • Performance Insights: These precatalysts exhibit exceptional activity, often enabling reactions at room temperature with very low catalyst loadings (down to ppm levels).[9] They are particularly effective for challenging substrates, including sterically hindered aryl chlorides.[9] The choice of the specific Buchwald ligand allows for the fine-tuning of the catalyst's reactivity for a particular application.[11]

Head-to-Head Performance in Key Cross-Coupling Reactions

The true measure of a catalyst's utility lies in its performance in specific chemical transformations. The following tables summarize representative data for the Suzuki-Miyaura, Heck, and Sonogashira reactions, providing a comparative snapshot of catalyst activity. Note: Direct comparison is challenging as reaction conditions vary across different studies. The data presented here is for illustrative purposes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures.

Catalyst SystemAryl HalideBoronic AcidConditionsYield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidK₂CO₃, DME/H₂O, 80 °C, 2h95199.5[12]
3% Pd/CIodobenzenePhenylboronic acidK₃PO₄, H₂O, 10 min100--[8]
XPhos Pd G34-ChlorotoluenePhenylboronic acidK₃PO₄, t-BuOH, 80 °C, 1h98980980
Heck Reaction

The Heck reaction couples alkenes with aryl or vinyl halides.

Catalyst SystemAryl HalideAlkeneConditionsYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂/PPh₃IodobenzeneStyreneEt₃N, DMF, 100 °C, 4h909022.5[13]
3% Pd/C4-BromoanisoleAcrylic acidK₃PO₄, H₂O, 10h~85--[8]
RuPhos Pd G34-ChlorotolueneStyreneK₂CO₃, Dioxane, 120 °C, 2h96480240
Sonogashira Coupling

The Sonogashira coupling is a fundamental method for the synthesis of alkynes.

Catalyst SystemAryl HalideAlkyneConditionsYield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₂Cl₂/CuIIodobenzenePhenylacetyleneEt₃N, THF, rt, 6h929215.3[14]
Pd/C2,5-DiiodopyrazinePhenylacetyleneK₂CO₃, CuI, DMF, 80 °C, 12h85--[12]
XPhos Pd G34-ChlorotoluenePhenylacetyleneCs₂CO₃, CuI, Dioxane, 100 °C, 3h95950316.7

Experimental Protocols for Catalyst Comparison

To ensure a valid and reproducible comparison of catalyst performance, it is crucial to employ a standardized experimental protocol. The following is a general procedure that can be adapted for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

General Procedure for a Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.01 mmol, 1 mol%) and any necessary ligand. Dissolve the catalyst in a small amount of the reaction solvent.

  • Reaction Initiation: Add the solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the Schlenk tube. Purge the tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Injection: Using a syringe, add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or GC/LC-MS at regular intervals.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield. Calculate the TON and TOF.

The Causality Behind Experimental Choices: Ligand and Catalyst Selection

The choice of ligand is paramount in tuning the reactivity and selectivity of a palladium catalyst. Bulky, electron-rich phosphine ligands, such as those used in the Buchwald precatalysts, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher catalyst activity.[9][11] The steric bulk of the ligand promotes the formation of the active monoligated Pd(0) species, while the electron-donating nature of the ligand increases the electron density on the palladium center, enhancing its reactivity. For heterogeneous catalysts like Pd/C, the choice of support and the method of preparation significantly impact the dispersion and size of the palladium nanoparticles, which in turn affects the catalytic activity.[8]

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination HPd(II)X(L2) HPd(II)X(L2) Beta-Hydride Elimination->HPd(II)X(L2) Ar-Alkene HPd(II)X(L2)->Pd(0)L2 Base

Caption: Generalized Heck catalytic cycle.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-Alkyne Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Alkyne CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination Alkyne, Base Cu-Alkyne Cu-Alkyne Alkyne Coordination->Cu-Alkyne Cu-Alkyne->CuX Transmetalation to Pd

Caption: Generalized Sonogashira catalytic cycle.

Conclusion

The selection of an optimal palladium catalyst is a multifaceted decision that requires a thorough understanding of the reaction mechanism, the nature of the substrates, and the practical considerations of the synthetic process. While traditional catalysts like Pd(PPh₃)₄ and Pd/C remain valuable tools, the advent of modern precatalysts, such as those developed by Buchwald and Hartwig, has significantly expanded the capabilities of palladium-catalyzed cross-coupling reactions. By carefully considering the comparative performance data and employing standardized experimental protocols, researchers can enhance the efficiency and reproducibility of their synthetic endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. The Doyle Group. Available at: [Link]

  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. The University of Alabama Institutional Repository. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. Available at: [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Activation of the Buchwald Pd−G3 precatalyst. ResearchGate. Available at: [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Publications. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. Available at: [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. National Institutes of Health. Available at: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • How to calculate the turnover number of a catalyst? ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available at: [Link]

  • How To Calculate Turnover Frequency In Catalysis? YouTube. Available at: [Link]

  • Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available at: [Link]

  • Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Royal Society of Chemistry. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • The Suzuki reaction. YouTube. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Bioconjugation. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

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Benchmarking the Efficiency of Cyanation Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Reactivity to Safety

Cyanation—the introduction of a nitrile (-CN) group—is a pivotal transformation in pharmaceutical synthesis, serving as a gateway to amides, carboxylic acids, and amines. Historically, the "efficiency" of a cyanation reagent was defined solely by conversion rates, often ignoring the severe safety risks of traditional salts like NaCN or CuCN (Rosenmund-von Braun reaction).[1]

Modern benchmarking now adopts a multi-dimensional metric: Green Efficiency . This weighs reaction yield against toxicity (LD50), atom economy, and waste generation. This guide objectively compares industry-standard reagents to emerging "green" surrogates, providing actionable data to optimize your synthetic route.[1]

Mechanistic Classification & Reagent Landscape

To select the correct reagent, one must first classify the reaction mechanism required for the substrate.

A. Nucleophilic Cyanation (Transition-Metal Catalyzed)

Used for aryl/vinyl halides.[1] The cyanide source acts as a nucleophile attacking a metal center (Pd, Ni, Cu).

  • Reagents: Zn(CN)₂, K₄[Fe(CN)₆], Acetone Cyanohydrin, TMSCN.

B. Electrophilic Cyanation

Used for C-H functionalization or reacting with nucleophiles (amines, thiols, enolates). The reagent provides a "CN+" equivalent.

  • Reagents: Cyanogen Bromide (BrCN), N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), 1-Cyanoimidazole.[1]

Comparative Analysis: The Data

The following table benchmarks the most common reagents used in drug discovery. Note the inverse correlation between "Traditional Reactivity" and "Safety."

Table 1: Cyanation Reagent Efficiency & Safety Profile
ReagentClassLD50 (Oral, Rat)Atom EconomyCost EfficiencyPrimary Utility
Zn(CN)₂ Nucleophilic54 mg/kg (High Tox)HighHighIndustry standard for Pd-catalyzed coupling.[1] Insoluble, slow release prevents catalyst poisoning.
K₄[Fe(CN)₆] Nucleophilic6,400 mg/kg (Safe)Low (High MW)Very High (Bulk)The "Green" standard. Non-toxic, air-stable.[1] Requires higher temp or specific ligands.
Acetone Cyanohydrin Surrogate16 mg/kg (Fatal)MediumHighLow-cost industrial source.[1] Releases HCN in situ; extremely hazardous handling required.
TMSCN Nucleophilic72 mg/kg (High Tox)LowLow (Expensive)Volatile liquid. Good for soluble chemistry but generates silyl waste.
BrCN Electrophilic~10 mg/kg (Fatal)HighMediumHighly reactive "CN+". Volatile solid. Severe safety protocols required.[2]
NCTS Electrophilic>2,000 mg/kg*LowLow (Specialty)Safer, stable solid alternative to BrCN. Ideal for late-stage functionalization.[1]

*Estimated based on p-toluenesulfonamide toxicity and literature descriptions of "benign" handling.[1]

Deep Dive: Zn(CN)₂ vs. K₄[Fe(CN)₆] in Pd-Catalysis[1]

The most common debate in process chemistry is choosing between Zinc Cyanide and Potassium Ferrocyanide.

Zinc Cyanide (Zn(CN)₂)
  • Mechanism: Low solubility in organic solvents (DMF/NMP) ensures a low concentration of free cyanide ions in solution. This prevents the formation of stable [Pd(CN)4]²⁻ species which deactivate the catalyst.

  • Pros: Works with a broad range of ligands; highly reliable.

  • Cons: Generates stoichiometric heavy metal waste (Zn); acute toxicity risks during weighing/handling.

Potassium Ferrocyanide (K₄[Fe(CN)₆]) – "Beller's Reagent"
  • Mechanism: The cyanide ligands are tightly bound to iron. Under heating (>100°C) or with specific additives, CN ligands dissociate slowly.

  • Pros: Non-toxic (food grade additive E536); easy disposal; no heavy metal leaching into product.

  • Cons: Often requires higher temperatures or mixed solvent systems (e.g., dioxane/water) to facilitate solubility and transmetallation.

Visualizing the Catalytic Pathway

The following diagram illustrates the Pd-catalyzed cycle, highlighting where the choice of reagent impacts the Transmetallation step.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Ar-CN ZnCN Zn(CN)₂ (Slow Dissolution) ZnCN->TransMet Solubility Control FeCN K₄[Fe(CN)₆] (Thermal Release) FeCN->TransMet Heat Activation

Caption: The Pd(0)/Pd(II) catalytic cycle. The efficiency of the cycle hinges on the Transmetallation step, where the cyanation reagent must deliver -CN without saturating the catalyst.[1]

Experimental Protocol: The "Green" Standard

Objective: Synthesis of 4-methoxybenzonitrile from 4-methoxybromobenzene using K₄[Fe(CN)₆]. Rationale: This protocol (adapted from Beller et al. and Kwong et al.) demonstrates high yield without the safety burden of zinc salts.

Materials
  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Reagent: K₄[Fe(CN)₆]·3H₂O (0.22 mmol) (Note: 0.22 equiv provides >1 equiv of CN)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)[1]

  • Ligand: CM-Phos or SPhos (2-4 mol%) (Electron-rich phosphines are crucial)[1]

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: 1,4-Dioxane : Water (1:1 ratio) (Water is essential for solubilizing the ferrocyanide)

Step-by-Step Methodology
  • Setup: Charge a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add K₄[Fe(CN)₆]·3H₂O (93 mg), Na₂CO₃ (106 mg), and the aryl bromide.

  • Catalyst Prep: In a separate vial, premix Pd(OAc)₂ and the phosphine ligand in 1 mL of dioxane for 5 minutes to form the active complex. Transfer this solution to the reaction vessel.

  • Solvent: Add the remaining dioxane and degassed water (total volume 4 mL, 1:1 ratio).

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.

    • Checkpoint: The reaction mixture should remain homogenous or slightly biphasic. If black precipitation (Pd black) occurs early, oxygen was likely present.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc).

Expected Result: >90% Yield. Safety Note: While K₄[Fe(CN)₆] is non-toxic, acidification of the waste stream can release HCN. Never mix the waste with strong acids.

Reagent Selection Logic

Use this decision matrix to select the optimal reagent for your specific substrate.

SelectionMatrix Start Substrate Type ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Nucleophile Nucleophile (Amine/Thiol) Start->Nucleophile Scale Scale & Safety? ArylHalide->Scale ToxConcern Toxicity Tolerance? Nucleophile->ToxConcern SmallScale Discovery Scale (<1g) Scale->SmallScale LargeScale Process Scale (>100g) Scale->LargeScale Zn Zn(CN)₂ (High Reliability) SmallScale->Zn Fe K₄[Fe(CN)₆] (Non-Toxic) LargeScale->Fe HighTox Strict Safety Regs ToxConcern->HighTox LowTox Standard Lab ToxConcern->LowTox NCTS NCTS (Safer Solid) HighTox->NCTS BrCN BrCN (Volatile/Toxic) LowTox->BrCN

Caption: Decision matrix for selecting cyanation reagents based on substrate class and safety constraints.[1]

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications.

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters.

  • Cohen, D. T., et al. (2019). "Zn(CN)2 as a Safer Alternative to Cyanogen Bromide for the One-Pot Synthesis of Cyanamides." Organic Letters.

  • Anbarasan, P., et al. (2011). "Efficient Synthesis of Aryl Nitriles from Aryl Halides using N-Cyano-N-phenyl-p-toluenesulfonamide." Angewandte Chemie International Edition.

  • Fisher Scientific. (2021). "Safety Data Sheet: Potassium Ferrocyanide."

  • Thermo Fisher. (2021). "Safety Data Sheet: Zinc Cyanide."

Sources

The Decisive Role of the Solvent: A Comparative Guide to Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of numerous pharmaceutical agents. Bromopyridines, as key heterocyclic building blocks, are frequently employed in these transformations. However, the success of a Suzuki coupling involving a bromopyridine is not merely dependent on the choice of catalyst and base; the solvent system plays a critical, multifaceted role that can dictate yield, reaction rate, and even the feasibility of the reaction.

This guide provides a comparative analysis of solvent effects in the Suzuki coupling of bromopyridines, moving beyond a simple list of conditions to explain the underlying chemical principles. We will explore how different solvent classes influence the intricate steps of the catalytic cycle and provide supporting experimental data to inform your selection process.

The Mechanistic Influence of the Solvent in the Suzuki Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent is not a passive medium but an active participant that influences each key step: oxidative addition, transmetalation, and reductive elimination.[1][2]

A primary challenge in the Suzuki coupling of bromopyridines is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields.[3] The choice of solvent, in concert with appropriate ligands, can mitigate this issue.

The Suzuki-Miyaura Catalytic Cycle: Key Solvent Interaction Points

Suzuki_Cycle cluster_caption Diagram 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Solvent can influence Pd(0) solubility and stability PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation (Base, R²-B(OR)₂) PdII_intermediate->Transmetalation Solvent polarity stabilizes this charged intermediate PdII_diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_diaryl Solvent aids in base solubility and boronate activation RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: This is often the rate-determining step where the bromopyridine adds to the Pd(0) catalyst.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents are generally effective and widely used. They solubilize the organohalide and the catalyst complex well. The active catalyst in nonpolar solvents is often a monophosphine species.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the oxidative addition by stabilizing the polar transition state and the resulting charged Pd(II) intermediate.[4] However, their coordinating ability can sometimes lead to competition with the substrate for binding to the palladium center.

2. Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This requires activation of the boronic acid by a base.[5]

  • The Role of Water and Protic Solvents (e.g., Ethanol, Isopropanol): The presence of water, often in a biphasic mixture with an organic solvent like toluene or dioxane, is crucial for dissolving inorganic bases such as K₂CO₃ or K₃PO₄.[6] This increased solubility facilitates the formation of the reactive boronate species (R-B(OH)₃⁻), which is necessary for efficient transmetalation.[5] Protic solvents can also play a similar role.

  • Aprotic Solvents: In strictly anhydrous aprotic solvents, the choice of a soluble organic base or a highly active inorganic base (like Cs₂CO₃) becomes critical.

3. Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated. The solvent's role here is less direct but is related to maintaining the stability and solubility of the diorganopalladium(II) complex.

Comparative Analysis of Solvent Performance

A study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ provides a clear illustration of solvent effects on yield.[7]

SolventYield (%)Solvent ClassKey Characteristics
1,4-Dioxane60Ethereal (Aprotic)Good balance of polarity and low coordinating ability. Excellent for many standard couplings.
Toluene40Nonpolar (Aprotic)Low polarity, good for solubilizing organic reagents, often requires aqueous base.
Acetonitrile36Polar AproticHigh polarity, can stabilize intermediates but may coordinate to Pd, potentially inhibiting catalysis.
DMF20*Polar AproticHigh polarity and boiling point, can promote difficult couplings but may be hard to remove.[7]

Note: The DMF yield was for a different, though similar, substrate in the same study, where it outperformed 1,4-dioxane (15%). The authors noted that while DMF can improve yields in some cases, it was not selected for further reactions due to difficulties in its removal during workup.[7]

Field-Proven Insights on Solvent Selection:
  • 1,4-Dioxane and THF (Ethereal Solvents): These are often the first choice for Suzuki couplings of bromopyridines. They provide a good balance of polarity to support the catalytic cycle intermediates without being overly coordinating. They are particularly effective when used in a biphasic mixture with an aqueous base solution (e.g., 4:1 Dioxane:H₂O).[6]

  • Toluene (Aromatic Hydrocarbon): A reliable nonpolar solvent, especially for larger-scale reactions where cost is a factor. Like ethereal solvents, it is almost always used with an aqueous solution of the base to facilitate transmetalation.

  • DMF and DMAc (Polar Aprotic Amide Solvents): These highly polar, coordinating solvents are typically reserved for more challenging couplings, such as those involving less reactive bromides or sterically hindered substrates.[7] While they can enhance reaction rates, they have higher boiling points, making them more difficult to remove, and can sometimes lead to side reactions.

  • Alcohols (Protic Solvents): Solvents like ethanol or isopropanol can be effective, particularly in "green chemistry" applications.[8] They can help solubilize the base and boronic acid derivatives. However, the potential for ether formation as a side reaction exists under certain conditions.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for conducting a Suzuki coupling of a bromopyridine with an arylboronic acid in different solvent systems. These should be adapted and optimized for specific substrates.

Experimental Workflow Overview

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Biphasic Dioxane/Water System (General Purpose)

This is often a robust starting point for the Suzuki coupling of bromopyridines.

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Polar Aprotic DMF System (For Challenging Substrates)

This protocol is suitable for less reactive bromopyridines where higher temperatures and a more polar environment may be beneficial.

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Conclusion and Recommendations

The selection of a solvent for the Suzuki coupling of bromopyridines is a critical parameter that requires careful consideration of the substrate's reactivity and the practical aspects of the synthesis.

  • For general applications, a biphasic system of 1,4-dioxane and water with a carbonate or phosphate base is a highly reliable and effective choice. It balances reagent solubility and catalytic efficiency while mitigating catalyst inhibition.

  • For unreactive or sterically demanding bromopyridines, a more forcing polar aprotic solvent like DMF , paired with a potent catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos), may be necessary to achieve acceptable yields and reaction times.

  • For greener and more sustainable processes, investigating ethanolic or aqueous systems is encouraged, though optimization may be required to address potential challenges like protodeboronation of the boronic acid.[8]

Ultimately, the optimal solvent is best determined through empirical screening for each specific substrate pairing. By understanding the mechanistic principles outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful Suzuki-Miyaura cross-coupling reactions in their drug discovery and development endeavors.

References

  • Z. Song, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BenchChem. (2025).
  • M. B. Deshmukh. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available from: [Link]

  • J. Sherwood, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Available from: [Link]

  • S. D. Thomas, et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(6), 4143-4149. Available from: [Link]

  • G. A. Molander, et al. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8134-8147. Available from: [Link]

  • S. R. K. M. Sabbavarapu, et al. (2014). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Tetrahedron Letters, 55(17), 2819-2822. Available from: [Link]

  • A. F. Littke & G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • F. Bellina, et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews, 248(1-2), 49-65. Available from: [Link]

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Validation of Analytical Methods for Reaction Monitoring: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development and chemical engineering, reaction monitoring is the compass by which process parameters are optimized. However, a monitoring method is only as valuable as its validation. This guide moves beyond standard static assay validation (ICH Q2(R2)) to address the dynamic requirements of kinetic profiling. We compare the three dominant modalities—Offline HPLC , In-situ FTIR , and Online LC-MS —and provide a self-validating protocol for establishing method orthogonality.

Part 1: The Landscape of Reaction Monitoring

Selecting the correct analytical tool requires balancing three variables: Specificity (chemical resolution), Temporal Resolution (data density), and Representativeness (in-situ vs. quenched state).

Comparative Performance Matrix
FeatureOffline HPLC/UHPLC In-situ FTIR (e.g., ReactIR) Online LC-MS
Primary Utility Quantitative Gold StandardReal-time Kinetic ProfilingImpurity/Intermediate ID
Specificity High (Separates isomers/impurities)Low/Medium (Functional group overlap)High (Mass + Retention Time)
Temporal Resolution Low (1 data point / 10-30 mins)High (1 spectrum / 15-60 sec)Medium (1 sample / 2-10 mins)
LOD/LOQ Excellent (<0.05%)Moderate (~0.1 - 1.0%)Superior (Trace level)
Major Limitation Quenching Artifacts : Reaction may continue or degrade during prep.Matrix Interference : Solvent bands can mask analyte peaks.Ion Suppression : Matrix effects can skew quantitation.
Validation Criticality Quench StabilityChemometric Model (RMSEP)Carryover & Linearity

Part 2: Critical Validation Parameters for Kinetics

Standard validation (Accuracy, Precision, Linearity) is insufficient for reaction monitoring. As a Senior Scientist, you must validate the Time Dimension .

Temporal Resolution vs. Reaction Rate
  • The Rule: The sampling frequency must be at least 10x faster than the reaction half-life (

    
    ) to accurately model kinetics.
    
  • Validation Step: Calculate the Data Density Index (DDI).

    
    
    
    • Acceptance Criteria: DDI > 20 for rate constant determination.

Quenching Efficiency (Offline Methods Only)
  • The Risk: If the reaction continues in the vial, the HPLC data is historical fiction.

  • Validation Protocol:

    • Take a reaction aliquot at

      
      .
      
    • Quench and inject immediately (

      
      ).
      
    • Re-inject the same vial after 4 hours (

      
      ).
      
    • Acceptance Criteria: % Difference between

      
       and 
      
      
      
      < 2.0%.[1]
Linearity in Matrix (In-situ Methods)
  • The Risk: Beer-Lambert law failure at high concentrations or changing solvent composition.

  • Validation Protocol: Do not validate with pure standards alone. Spike the analyte into the reaction matrix (starting material + solvent + catalyst) to prove linearity in the presence of background interference.

Part 3: The Cross-Validation Protocol (Experimental Workflow)

This protocol establishes In-situ FTIR as a valid monitoring tool by cross-validating it against a reference HPLC method. This is required to calculate the RMSEP (Root Mean Square Error of Prediction), the definitive metric for PAT (Process Analytical Technology) validation.

Phase 1: The Reference Reaction

Objective: Generate a "Training Set" where both spectral data and offline reference data exist.

  • Setup: Equip a 500mL jacketed reactor with an In-situ FTIR probe and an automated sampler (or manual pipette).

  • Synchronization: Zero the reaction timer. Ensure the FTIR computer and HPLC sampling log are time-synced to the second.

  • Execution:

    • Initiate reaction.

    • FTIR: Collect spectra every 60 seconds.

    • HPLC: Withdraw aliquots at strategic conversion points (e.g., 0%, 10%, 25%, 50%, 75%, 90%, 100%).

    • Crucial Step: Mark the exact timestamp of aliquot withdrawal in the FTIR software.

  • Quench & Analyze: Quench HPLC samples immediately. Analyze to get precise concentrations (

    
    ).
    
Phase 2: Chemometric Model Generation
  • Import FTIR spectra.

  • Select specific wavenumbers (e.g., Carbonyl shift: 1650-1750 cm⁻¹) that correlate with product formation.

  • Build a Partial Least Squares (PLS) or Univariate model using the HPLC concentrations (

    
    ) as the Y-variable.
    
Phase 3: Validation Calculation (RMSEP)

Calculate the error between the FTIR-predicted value and the HPLC reference value.



  • Acceptance Criteria: RMSEP should be < 2-5% of the target concentration range.

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the parallel data streams required to validate an in-situ method against an offline reference.

ReactionValidation cluster_PAT In-Situ Path (Test Method) cluster_Ref Offline Path (Reference Method) Reactor Reaction Vessel (Dynamic System) Probe FTIR/Raman Probe Reactor->Probe Real-time Sampler Manual/Auto Sampling Reactor->Sampler Timepoints (t1, t2...) Spectra Continuous Spectra (Every 30s) Probe->Spectra Raw Data Model Chemometric Model (PLS/Univariate) Spectra->Model Input Comparison Data Correlation (Calculate RMSEP) Model->Comparison Predicted Conc. Quench Quenching Step (Stop Kinetics) Sampler->Quench Critical Control HPLC HPLC/UHPLC Analysis Quench->HPLC Stable Sample HPLC->Comparison Actual Conc.

Figure 1: Parallel workflow for cross-validating an in-situ spectroscopic method against an offline chromatographic reference. Note the critical quenching step in the offline path.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation, 2023. [Link]

  • Comparison of FTIR and HPLC methods in pharmaceutical analysis. Royal Society of Chemistry, 2025. [Link]

  • Validation of LC-MS/MS Bioanalytical Methods. National Institutes of Health (PMC), 2014. [Link]

  • Process Analytical Technology (PAT) Framework. U.S. Food and Drug Administration, 2004. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 2-(2-Bromopyridin-4-YL)acetonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery. Among these, derivatives of 2-substituted pyridines are of paramount importance, frequently appearing in a vast array of pharmacologically active compounds. The specific synthon, 2-(2-Bromopyridin-4-YL)acetonitrile, represents a versatile building block, with the bromo-substituent providing a reactive handle for various cross-coupling reactions to introduce molecular diversity. Understanding the kinetics of these coupling reactions is not merely an academic exercise; it is a critical component of process development, enabling optimization of reaction conditions, maximization of yield, and ensuring the scalability and safety of pharmaceutical manufacturing processes.

This guide provides an in-depth analysis of the reaction kinetics for the coupling of this compound, offering a comparative study of several prominent palladium-catalyzed cross-coupling methodologies. We will delve into the experimental design for kinetic analysis, present comparative data for alternative coupling strategies, and provide detailed, field-proven protocols. The underlying mechanistic principles will be explored to offer a comprehensive understanding of the factors governing these transformations.

I. Kinetic Analysis of a Representative Coupling Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a stalwart in carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2] A kinetic study of the Suzuki coupling of this compound with a representative boronic acid, such as phenylboronic acid, provides a foundational understanding of the reaction's progress over time.

Experimental Workflow for Kinetic Analysis

The in-situ monitoring of a chemical reaction provides a real-time snapshot of the concentration of reactants, products, and intermediates, which is invaluable for kinetic analysis.[3][4][5] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) coupled with a reaction sampling system are commonly employed.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Reactants & Catalyst (this compound, Phenylboronic acid, Pd catalyst, Ligand, Base) reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel Addition solvent Degassed Solvent solvent->reaction_vessel Addition monitoring In-situ Monitoring (e.g., Automated HPLC Sampling) reaction_vessel->monitoring Continuous Sampling data_acquisition Concentration vs. Time Data monitoring->data_acquisition kinetic_modeling Kinetic Modeling (Rate Law Determination) data_acquisition->kinetic_modeling parameters Rate Constant (k) Activation Energy (Ea) kinetic_modeling->parameters G pd0_s Pd(0)L_n pd2_s Ar-Pd(II)-Br(L_n) pd0_s->pd2_s ox_add_s Oxidative Addition (Ar-Br) pd2_r_s Ar-Pd(II)-R(L_n) pd2_s->pd2_r_s trans_s Transmetalation (R-B(OR)₂ + Base) pd2_r_s->pd0_s product_s Ar-R pd2_r_s->product_s red_elim_s Reductive Elimination pd0_b Pd(0)L_n pd2_b Ar-Pd(II)-Br(L_n) pd0_b->pd2_b ox_add_b Oxidative Addition (Ar-Br) pd2_r_b Ar-Pd(II)-NR₂(L_n) pd2_b->pd2_r_b trans_b Amine Coordination & Deprotonation (R₂NH + Base) pd2_r_b->pd0_b product_b Ar-NR₂ pd2_r_b->product_b red_elim_b Reductive Elimination pd0_h Pd(0)L_n pd2_h Ar-Pd(II)-Br(L_n) pd0_h->pd2_h ox_add_h Oxidative Addition (Ar-Br) pd2_r_h R-CH₂-CH(Ar)-Pd(II)-Br(L_n) pd2_h->pd2_r_h mig_ins Migratory Insertion (Alkene) pd2_r_h->pd0_h product_h Ar-CH=CH-R pd2_r_h->product_h beta_hydride β-Hydride Elimination

Sources

Safety Operating Guide

2-(2-Bromopyridin-4-YL)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-(2-Bromopyridin-4-yl)acetonitrile

Part 1: Operational Summary (Immediate Action)

This guide supersedes general organic waste protocols. This compound presents a dual-hazard profile: acute cyanide toxicity potential (via the nitrile moiety) and halogenated persistence (via the bromine substituent).

Critical Prohibition:

NEVER mix this waste with ACIDS . Reason: Acidic hydrolysis of the nitrile group (


) can release Hydrogen Cyanide (

) gas, which is fatal at low concentrations.

Disposal Route:

  • Primary: Commercial High-Temperature Incineration (with Halogen Scrubbing).

  • Waste Stream: Halogenated Organic Waste (Toxic).

  • In-Lab Treatment: NOT RECOMMENDED for bulk waste due to the risk of generating brominated toxic byproducts.

Part 2: Hazard Characterization & Waste Classification[1]

To dispose of this chemical properly, you must classify it based on its functional groups.[1] It is not merely a "solvent" but a reactive intermediate.

Table 1: Physicochemical Properties & Disposal Implications
PropertyData (Approx.)Disposal Implication
CAS Number 886364-21-2Use for waste manifesting (verify with specific vendor SDS).
Molecular Formula

High Nitrogen/Bromine content requires specialized incineration.
Functional Groups Pyridine, Nitrile, BromideNitrile: Cyanide risk. Bromide: Dioxin risk if incinerated improperly.
Solubility Organic solvents (DMSO, DCM)Compatible with organic waste streams (avoid aqueous streams).
Reactivity Incompatible with Acids/OxidizersStrict Segregation Required.
Regulatory Classification (EPA/RCRA Context)

While this specific CAS may not be explicitly P-listed or U-listed, it must be managed as Characteristic Hazardous Waste under RCRA (Resource Conservation and Recovery Act) guidelines:

  • Toxicity (D003/Reactive Cyanide): If the waste can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health when mixed with water or acids.

  • Halogenated Solvents (F-List equivalent): Due to the bromine content, it cannot be fuel-blended in standard cement kilns; it requires dedicated hazardous waste incinerators.

Part 3: Segregation Logic (The "How-To")

The most common accident involving nitriles is inadvertent mixing with acidic waste streams. Use the following logic gate to determine where to place your waste.

SegregationLogic Start Waste: this compound Decision1 Is the waste mixed with Acids? Start->Decision1 Decision2 Is the waste mixed with Oxidizers? Decision1->Decision2 No DangerAcid STOP: HIGH RISK HCN Gas Generation Decision1->DangerAcid Yes DangerOx STOP: HIGH RISK Exothermic/Explosive Reaction Decision2->DangerOx Yes SafePath Segregate into: Halogenated Organic Waste Decision2->SafePath No Labeling Label as: 'Toxic, Halogenated, Nitrile' DO NOT MIX WITH ACID SafePath->Labeling

Figure 1: Waste Segregation Logic Flow. Note the critical checkpoints for Acid and Oxidizer contamination.

Part 4: Step-by-Step Disposal Protocol

This protocol assumes the chemical is in a liquid solution (e.g., reaction mother liquor) or solid residue.

Step 1: Container Selection[1][5]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Integrity: Cap must be screw-top with a chemically resistant liner (PTFE/Teflon).

  • Prohibited: Do not use metal cans (corrosion risk from bromide) or unlined plastics if the solvent carrier is DCM/Chloroform.

Step 2: Accumulation
  • pH Check: Before adding to the waste container, verify the pH of your solution is Neutral (pH 7) or slightly Basic (pH 8-9) .

    • Why? This ensures stability of the nitrile group.

  • Fill Limit: Leave at least 10% headspace for vapor expansion.

  • Secondary Containment: Store the waste bottle in a polyethylene tray to catch drips.

Step 3: Labeling

Your label must be explicit to protect downstream waste handlers.

  • Standard Text: "Hazardous Waste - Halogenated Organic."

  • Specific Warning: "CONTAINS NITRILES - DO NOT ACIDIFY."

  • Constituents: List "this compound" and the solvent (e.g., "Dichloromethane").

Step 4: Hand-off

Transfer to your institution's EHS (Environmental Health & Safety) department for commercial incineration. Ensure the manifest declares the Halogen and Nitrile content.

Part 5: Spill Response (Emergency Procedures)

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.

SpillResponse Alert 1. Alert & Evacuate (Avoid breathing vapors) PPE 2. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Pillows (Avoid Acidic Clays) PPE->Contain Clean 4. Cleanup Scoop into sealable bag. Double bag. Contain->Clean Label 5. Labeling 'Hazardous Debris - Nitrile Contaminated' Clean->Label

Figure 2: Emergency Spill Response Workflow.

Specific Cleanup Notes:

  • Absorbents: Use universal spill pads or vermiculite. Avoid using acid-based neutralizers or clays that might be acidic.

  • Decontamination: After bulk removal, wipe the area with a mild detergent and water. Do not use bleach (sodium hypochlorite) indiscriminately, as reactions with brominated pyridines can be complex and generate lachrymators.

  • Disposal of Debris: All contaminated gloves, pads, and scoops must be disposed of as hazardous chemical waste, not general trash.

Part 6: Scientific Rationale & Compliance

Why Incineration? The pyridine ring is highly stable and persistent in the environment. The bromine atom renders the molecule toxic to aquatic life and resistant to standard biological wastewater treatment. High-temperature incineration (


) ensures the complete destruction of the organic framework, while scrubbers capture the resulting Hydrogen Bromide (

) and Nitrogen Oxides (

).

Why Segregation? Per Prudent Practices in the Laboratory, mixing incompatible waste streams is the leading cause of waste-container explosions. Nitriles are "Class A" incompatibles with acids. The formation of HCN is rapid and exothermic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.).[3] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2-(2-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(2-Bromopyridin-4-YL)acetonitrile. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the absolute safety of ourselves and our colleagues. This guide is structured to provide not just a list of equipment, but a clear, causal understanding of why each piece of PPE is critical, rooted in the specific chemical hazards of the molecule.

Hazard Analysis: Understanding the Compound's Dual-Threat Nature

This compound is a compound that demands respect due to its composite structure. The hazards are not monolithic; they arise from both the bromopyridine ring and the acetonitrile (cyano) functional group. A robust safety plan must address both.

  • The Bromopyridine Moiety: Brominated pyridines are known irritants and can be toxic. The primary risks associated with this part of the molecule are severe skin and eye irritation.[1][2][3][4][5] Dermal contact can be particularly hazardous, with related compounds classified as harmful or even fatal upon skin contact.[1][2][6]

  • The Acetonitrile/Cyano Moiety: The nitrile group (-C≡N) is a significant contributor to the compound's toxicity profile. Acetonitriles are classified as harmful if swallowed, inhaled, or in contact with skin.[7] Critically, cyanide-containing compounds can react with acids to produce hydrogen cyanide gas, an extremely toxic and rapidly acting poison.[8][9] Therefore, all work must be conducted in an environment strictly free of incompatible acids unless they are part of a controlled reaction protocol.

The compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2][3] It may also cause respiratory irritation if inhaled.[1][3][4][5]

Core Protective Equipment: A Multi-Layered Defense

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE. The causality behind each selection is explained in the subsequent sections.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required over the goggles during any operation with a high splash potential (e.g., transfers, reaction quenching) to protect the entire face.[10][11]
Hands Chemical-Resistant Gloves (Double-Gloved)Inner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile. This provides robust protection against both pyridine compounds and potential solvent exposure.[12][13] Always check glove breakthrough times.
Body Chemical-Resistant Lab CoatMust be worn fully buttoned with sleeves rolled down. For larger quantities or high-splash-risk procedures, a chemical-resistant apron should be worn over the lab coat.[4][10]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[8][9][11]
Procedural Guidance: From Preparation to Disposal

The effectiveness of PPE is directly tied to its correct use within a structured workflow. The following diagram and steps outline the mandatory operational sequence for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & SOP B 2. Designated Area Confirm fume hood is certified. Ensure emergency eyewash/shower is accessible. A->B C 3. Assemble PPE Gather all required gloves, goggles, face shield, and lab coat. B->C D 4. Don PPE Follow correct donning procedure. C->D E 5. Weigh & Transfer Perform ALL operations inside the chemical fume hood. D->E F 6. Reaction Setup Ground equipment if using flammable solvents. Keep acids separate until needed. E->F G 7. Decontamination Quench reaction carefully. Wipe down work surfaces. F->G H 8. Waste Segregation Segregate solid waste, liquid waste, and contaminated PPE. G->H I 9. Doff PPE Follow correct doffing procedure to avoid self-contamination. H->I J 10. Personal Hygiene Wash hands and forearms thoroughly with soap and water. I->J

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).[14]

    • Verify that the designated chemical fume hood has a current certification sticker. Ensure the path to the emergency eyewash and shower is unobstructed.[8]

    • Assemble all necessary PPE. Inspect gloves for any signs of degradation or punctures before use.[11]

  • Donning PPE:

    • Wear your lab coat, ensuring it is fully fastened.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

    • Put on your chemical splash goggles.

    • If transferring liquids or performing any task with splash potential, wear a face shield over the goggles.

  • Handling and Experimentation:

    • Conduct all manipulations, including weighing and transfers, within the sash of the chemical fume hood.[9]

    • When handling the solid, avoid generating dust.

    • Do not work alone when handling this compound.[9][15]

    • Keep containers tightly closed when not in use.[1][2][16][17]

  • Decontamination and Disposal:

    • All materials that come into contact with the compound (e.g., pipette tips, weighing paper, contaminated gloves) must be considered hazardous waste.[13]

    • Segregate waste streams. Cyanide-containing waste must not be mixed with acidic waste streams to prevent the generation of hydrogen cyanide gas.[15]

    • Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][2][13]

  • Doffing PPE and Hygiene:

    • To prevent cross-contamination, remove PPE in the following order: outer gloves, face shield, lab coat, goggles, inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[1][17]

Emergency Response: Immediate Actions for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2][18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If they are not breathing, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2][18]

Show the Safety Data Sheet to the attending medical personnel in all cases of exposure.[1][3][18]

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
  • 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 2-Amino-3-bromopyridine. (n.d.). Cole-Parmer.
  • 2-(4-Aminopyridin-2-yl)acetonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safety Data Sheet - 2-(5-Bromopyridin-3-yl)acetonitrile. (2021, May 1). Angene Chemical.
  • This compound Safety Data Sheet. (n.d.). BLD Pharmatech.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • 2-Bromo-4-Aminopyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. (n.d.). Benchchem.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Safety Data Sheet: Acetonitrile. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET - 2-Bromopyridine. (2009, September 22). Fisher Scientific.
  • 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. (2018, June 20).
  • 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU.
  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.).

Sources

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Feasible Synthetic Routes

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2-(2-Bromopyridin-4-YL)acetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.